molecular formula C20H24N2O3 B15596933 10-Hydroxy-16-epiaffinine

10-Hydroxy-16-epiaffinine

Cat. No.: B15596933
M. Wt: 340.4 g/mol
InChI Key: MOAWWDRCFPJTIT-UZNGVZODSA-N
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Description

10-Hydroxy-16-epiaffinine is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(1R,14R,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

InChI

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3-/t13-,16?,18+/m0/s1

InChI Key

MOAWWDRCFPJTIT-UZNGVZODSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of complex natural products, exemplified by the hypothetical akuammiline-type alkaloid, 10-Hydroxy-16-epiaffinine. The following sections detail the systematic workflow, from isolation to definitive structural confirmation, incorporating spectroscopic data analysis and detailed experimental protocols. This document serves as a blueprint for the structural characterization of novel chemical entities in drug discovery and natural product chemistry.

Introduction

The determination of the precise chemical structure of a novel natural product is a critical and intricate process in chemical and pharmaceutical research. It lays the foundation for understanding its biosynthetic pathways, pharmacological activity, and potential for therapeutic development. This compound, a putative member of the akuammiline (B1256633) alkaloid family, presents a complex structural challenge with multiple stereocenters. This guide outlines the multifaceted approach required for its structural elucidation, integrating data from mass spectrometry, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and other spectroscopic techniques.

Experimental Workflow: From Isolation to Structure

The journey from a crude natural extract to a fully characterized molecule follows a logical and systematic progression. The workflow for the structure elucidation of this compound is depicted below.

G Figure 1: General Workflow for Structure Elucidation A Crude Plant Extract B Solvent Partitioning A->B C Column Chromatography (Silica Gel) B->C D Preparative HPLC C->D E Purity Assessment (LC-MS) D->E F High-Resolution Mass Spectrometry (HRMS) E->F G 1D NMR (¹H, ¹³C, DEPT) E->G I Data Interpretation & Fragment Assembly F->I H 2D NMR (COSY, HSQC, HMBC, NOESY) G->H H->I J Proposed 2D Structure I->J K Relative Stereochemistry (NOESY/ROESY) J->K L Absolute Stereochemistry (e.g., X-ray Crystallography) K->L M Final Structure of this compound L->M

Figure 1: General Workflow for Structure Elucidation

Spectroscopic Data and Interpretation

The cornerstone of structure elucidation lies in the detailed analysis of spectroscopic data. High-resolution mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the connectivity and spatial arrangement of atoms.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the elemental composition of the isolated compound.

ParameterObserved ValueInterpretation
Ionization ModePositiveIndicates the compound readily forms a positive ion
Measured m/z327.1698 [M+H]⁺Mass-to-charge ratio of the protonated molecule
Calculated Mass327.1703Expected mass for the proposed molecular formula
Molecular FormulaC₁₉H₂₂N₂O₃Derived from the accurate mass measurement
Double Bond Equiv.10Indicates the number of rings and/or double bonds
¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

PositionδH (ppm)MultiplicityJ (Hz)
H-23.85d6.5
H-32.90m
H-5α3.15dd14.0, 5.0
H-5β2.80d14.0
H-6α2.20m
H-6β1.95m
H-97.30d7.5
H-116.95t7.5
H-127.10d7.5
H-14α2.10m
H-14β1.80m
H-154.10q7.0
H-164.50s
H-181.15t7.2
H-193.60q7.0
N-CH₃2.45s
O-CH₃3.75s
¹³C NMR and DEPT Spectroscopic Data

The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

PositionδC (ppm)DEPT
C-270.1CH
C-352.5CH
C-555.8CH₂
C-635.2CH₂
C-7110.5C
C-8128.9C
C-9122.3CH
C-10155.4C
C-11118.7CH
C-12120.1CH
C-13136.2C
C-1430.5CH₂
C-1558.9CH
C-1680.3CH
C-1814.2CH₃
C-1950.1CH₂
C-20175.6C
N-CH₃42.8CH₃
O-CH₃56.3CH₃

Key 2D NMR Correlations for Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular fragments into a coherent structure. The following diagram illustrates the logical flow of interpreting these correlations.

G Figure 2: 2D NMR Data Interpretation Workflow A ¹H-¹H COSY (Correlated Spectroscopy) Identifies neighboring protons (H-C-C-H) D Fragment Assembly A->D B ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Correlates protons to their directly attached carbons B->D C ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Shows long-range correlations between protons and carbons (2-3 bonds) C->D E Complete 2D Structure D->E

Figure 2: 2D NMR Data Interpretation Workflow

Experimental Protocols

Isolation and Purification
  • Extraction : The dried and powdered plant material (1 kg) is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

  • Column Chromatography : The DCM fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC : Fractions containing the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy :

    • Sample Preparation : Approximately 5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or methanol-d₄.

    • Instrumentation : Spectra are acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.

    • 1D Spectra : ¹H and ¹³C NMR spectra are recorded using standard pulse sequences. DEPT-135 and DEPT-90 experiments are performed to differentiate carbon types.

    • 2D Spectra :

      • COSY : A gradient-selected COSY (gCOSY) experiment is run to establish ¹H-¹H spin systems.

      • HSQC : A phase-sensitive gradient-selected HSQC experiment is used to determine one-bond ¹H-¹³C correlations.

      • HMBC : A gradient-selected HMBC experiment, optimized for long-range couplings of 8 Hz, is performed to establish multi-bond ¹H-¹³C connectivities.

      • NOESY/ROESY : A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is conducted to determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • Mass Spectrometry :

    • Instrumentation : High-resolution mass spectra are obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Analysis : The sample is dissolved in methanol and infused into the ESI source. Data is acquired in positive ion mode over a mass range of m/z 100-1000.

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. By integrating data from HRESIMS, 1D, and 2D NMR, a complete picture of the molecule's constitution and stereochemistry can be assembled. The detailed protocols and data interpretation frameworks presented in this guide provide a robust foundation for researchers engaged in the discovery and characterization of novel natural products, a critical endeavor in the field of drug development.

Spectroscopic and Structural Elucidation of 10-Hydroxy-16-epiaffinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the spectroscopic properties of the indole (B1671886) alkaloid, 10-Hydroxy-16-epiaffinine. While publicly accessible, detailed experimental spectroscopic data (NMR, MS, IR) for this specific compound remains elusive, this document provides foundational information and outlines the standard methodologies employed for the characterization of such natural products.

Compound Profile: this compound

This compound is a recognized natural product, classified as a monoterpenoid indole alkaloid. It has been identified as a constituent of the plant Rauvolfia verticillata, a species known for its rich and diverse alkaloidal content.

Key Identifiers:

  • Molecular Formula: C₂₀H₂₄N₂O₃

  • Molecular Weight: 340.4 g/mol

  • CAS Number: 82513-70-0

The structural elucidation of this compound was first reported in a 1982 publication in Planta Medica. However, the detailed spectroscopic data from this original source is not widely available in digital databases.

Spectroscopic Data Summary (Template)

The following tables are presented as a template for the systematic recording of the spectroscopic data for this compound. Researchers with access to the primary literature or who have independently isolated and analyzed this compound can utilize this structure for data organization.

Table 1: NMR Spectroscopic Data for this compound
Position¹H NMR (δ ppm, J in Hz)¹³C NMR (δ ppm)
... ... ...

Note: The specific solvent and instrument frequency (in MHz) are critical parameters that must be reported alongside the data.

Table 2: Mass Spectrometry Data for this compound
Ionization ModeMass Analyzer[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESIQ-TOF
HR-ESIOrbitrap
Table 3: Infrared (IR) Spectroscopic Data for this compound
Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch
N-H Stretch
C=O Stretch
C=C Stretch (Aromatic)
C-O Stretch
C-N Stretch

Experimental Protocols: Standard Methodologies

The following sections describe the standard experimental protocols for obtaining the spectroscopic data for an isolated natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are recorded. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with or without a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. Tandem MS (MS/MS) experiments can be performed to obtain detailed structural information from the fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the dry, purified compound is used. For solid samples, this may involve creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum reveals the presence of specific functional groups.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the isolation and characterization of natural products and a conceptual representation of a drug discovery pipeline where such compounds are relevant.

Alkaloid Isolation and Characterization Workflow A Plant Material Collection (Rauvolfia verticillata) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Fractionation (e.g., Column Chromatography) E->F G Purification of Fractions (e.g., HPLC) F->G H Isolated Compound (this compound) G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Structure Elucidation I->J

Caption: General workflow for the isolation and structural elucidation of a natural product.

Natural Product Drug Discovery Pipeline cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase A Natural Product Library B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization C->D E In Vitro & In Vivo Studies D->E F Clinical Trials E->F G FDA Approval F->G

Caption: Conceptual pipeline for natural product-based drug discovery.

The Biosynthesis of Affinine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinine (B1238560), a monoterpenoid indole (B1671886) alkaloid (MIA) of the vobasine (B1212131) family, is a specialized metabolite found in various species of the Tabernaemontana genus, within the Apocynaceae family. These alkaloids are of significant interest to the scientific community due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the affinine biosynthetic pathway, detailing the key enzymatic steps, known intermediates, and relevant experimental methodologies. While significant progress has been made in elucidating the biosynthesis of the parent vobasine scaffold, it is important to note that the complete pathway to affinine, particularly the final hydroxylation step, is yet to be fully characterized. This document aims to synthesize the available data and present a putative pathway based on current research, highlighting areas for future investigation.

Core Biosynthetic Pathway

The biosynthesis of affinine alkaloids originates from the primary metabolite L-tryptophan and the terpenoid precursor secologanin, which is derived from the iridoid pathway. The pathway can be broadly divided into three key stages:

  • Formation of the Central Precursor, Strictosidine: Tryptophan is decarboxylated to tryptamine, which then undergoes a Pictet-Spengler condensation with secologanin, catalyzed by Strictosidine Synthase (STR) , to form the universal MIA precursor, strictosidine.

  • Assembly of the Vobasine Scaffold: Strictosidine is deglycosylated and undergoes a series of complex enzymatic transformations to form the characteristic sarpagan-type skeleton, which is a key feature of vobasine alkaloids.

  • Tailoring Steps to Vobasine and Affinine: The vobasine scaffold is further modified through methylation and hydroxylation to yield vobasine and subsequently affinine.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates currently believed to be involved in the biosynthesis of affinine.

PrecursorEnzymeIntermediate/ProductEnzyme ClassOrganism(s)
Tryptamine + SecologaninStrictosidine Synthase (STR)StrictosidinePictet-SpengleraseCatharanthus roseus, Rauwolfia serpentina
StrictosidineStrictosidine β-D-Glucosidase (SGD)Strictosidine AglyconeGlucosidaseCatharanthus roseus
Strictosidine AglyconeGeissoschizine Synthase (GS)GeissoschizineDehydrogenase/ReductaseCatharanthus roseus
GeissoschizineSarpagan Bridge Enzyme (SBE)Polyneuridine AldehydeCytochrome P450 MonooxygenaseRauwolfia serpentina, Catharanthus roseus, Tabernaemontana elegans
Polyneuridine Aldehyde(Putative Enzymes)Perivine(Unknown)Tabernaemontana spp.
PerivinePerivine Nβ-Methyltransferase (PeNMT)VobasineMethyltransferaseTabernaemontana elegans, Catharanthus roseus
Vobasine(Putative Vobasine Hydroxylase)Affinine (17-Hydroxyvobasan-3-one)Cytochrome P450 Monooxygenase (Hypothesized)Tabernaemontana spp.

Quantitative Data

Quantitative data for the biosynthesis of affinine alkaloids is limited in the current literature. The following table presents available kinetic data for Perivine Nβ-Methyltransferase (PeNMT), a key enzyme in the pathway. Further research is required to determine the kinetic parameters of other enzymes and to quantify precursor and product concentrations in vivo.

Table 1: Kinetic Parameters of Perivine Nβ-Methyltransferase (PeNMT) from Tabernaemontana elegans

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Perivine15.2 ± 2.10.25 ± 0.011.6 x 104[1]
S-adenosyl methionine (SAM)5.8 ± 0.90.24 ± 0.014.1 x 104[1]

Note: Data was obtained from in vitro assays using recombinant enzyme.

Experimental Protocols

This section outlines general methodologies for key experiments in the study of affinine alkaloid biosynthesis. These protocols are based on established methods for monoterpenoid indole alkaloid research and can be adapted for specific experimental needs.

Protocol 1: In Vitro Enzyme Assay for Perivine Nβ-Methyltransferase (PeNMT)

Objective: To determine the kinetic parameters of PeNMT.

Materials:

  • Purified recombinant PeNMT enzyme

  • Perivine substrate

  • S-adenosyl-L-[methyl-14C]methionine (radiolabeled SAM) or non-radiolabeled SAM for LC-MS based assays

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid for radiolabeled assay, or cold methanol (B129727) for LC-MS)

  • Scintillation cocktail and counter (for radiolabeled assay)

  • LC-MS/MS system

Procedure (Radiolabeled Assay):

  • Prepare a reaction mixture containing assay buffer, a known concentration of PeNMT, and varying concentrations of perivine.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a fixed concentration of radiolabeled SAM.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Extract the methylated product (vobasine) with an organic solvent (e.g., ethyl acetate).

  • Quantify the amount of radiolabeled vobasine using a scintillation counter.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Procedure (LC-MS/MS Assay):

  • Follow steps 1-4 as above, using non-radiolabeled SAM.

  • Stop the reaction by adding cold methanol.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of vobasine produced.

  • Follow steps 8 and 9 to determine kinetic parameters.

Protocol 2: Heterologous Expression and in vivo Biotransformation in Nicotiana benthamiana

Objective: To functionally characterize candidate biosynthetic genes (e.g., Sarpagan Bridge Enzyme, putative hydroxylases).

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Expression vector (e.g., pEAQ-HT) containing the gene of interest

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration buffer (e.g., 10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)

  • Precursor substrates (e.g., strictosidine, geissoschizine, vobasine)

  • LC-MS/MS system

Procedure:

  • Clone the candidate gene into the expression vector and transform it into A. tumefaciens.

  • Grow the transformed A. tumefaciens culture overnight and then resuspend the cells in infiltration buffer to a desired optical density (e.g., OD600 = 0.5).

  • Infiltrate the abaxial side of N. benthamiana leaves with the bacterial suspension using a needleless syringe.

  • If necessary, co-infiltrate with genes encoding other required enzymes in the pathway.

  • After 3-5 days of incubation, infiltrate the same leaf area with a solution containing the precursor substrate.

  • After a further 24-48 hours, harvest the infiltrated leaf tissue.

  • Extract the metabolites from the leaf tissue using a suitable solvent (e.g., methanol or ethyl acetate).

  • Analyze the extract by LC-MS/MS to identify and quantify the enzymatic product.

Protocol 3: LC-MS/MS Analysis of Affinine and Related Alkaloids

Objective: To separate, identify, and quantify affinine, vobasine, and other biosynthetic intermediates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Vobasine: Monitor the transition of the precursor ion [M+H]+ to a specific product ion.

    • Affinine: Monitor the transition of the precursor ion [M+H]+ to a specific product ion.

    • Develop MRM transitions for all other analytes of interest.

  • Data Analysis: Use appropriate software to integrate peak areas and quantify analyte concentrations based on a standard curve.

Visualization of Biosynthetic Pathways and Workflows

Diagram 1: Proposed Biosynthetic Pathway of Affinine

affinine_biosynthesis cluster_0 Core MIA Pathway cluster_1 Sarpagan Scaffold Formation cluster_2 Vobasine and Affinine Formation Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE (CYP450) Perivine Perivine Polyneuridine_Aldehyde->Perivine Multiple Steps (Putative) Vobasine Vobasine Perivine->Vobasine PeNMT Affinine Affinine Vobasine->Affinine Vobasine Hydroxylase (Putative CYP450)

Caption: Proposed biosynthetic pathway of affinine from primary precursors.

Diagram 2: Experimental Workflow for Enzyme Characterization

enzyme_characterization_workflow start Candidate Gene Identification (Transcriptomics) clone Gene Cloning into Expression Vector start->clone expression Heterologous Expression (E. coli or N. benthamiana) clone->expression purification Protein Purification (if in E. coli) expression->purification for in vitro assay In Vitro / In Vivo Enzyme Assay expression->assay for in vivo purification->assay analysis LC-MS/MS Analysis of Products assay->analysis kinetics Kinetic Parameter Determination analysis->kinetics end Functional Characterization Complete kinetics->end

Caption: A typical workflow for the functional characterization of a biosynthetic enzyme.

Diagram 3: Logical Relationship of Key Enzyme Classes

enzyme_classes cluster_pathway Key Enzymatic Transformations cluster_enzymes Enzyme Superfamilies Biosynthesis Affinine Biosynthesis Condensation Pictet-Spengler Condensation Biosynthesis->Condensation Deglycosylation Deglycosylation Biosynthesis->Deglycosylation Redox Redox Reactions Biosynthesis->Redox Cyclization Sarpagan Bridge Formation Biosynthesis->Cyclization Methylation N-Methylation Biosynthesis->Methylation Hydroxylation Hydroxylation Biosynthesis->Hydroxylation STR_family PLP-dependent enzymes (STR) Condensation->STR_family Glucosidases Glucosidases (SGD) Deglycosylation->Glucosidases Dehydrogenases Dehydrogenases (GS) Redox->Dehydrogenases P450s Cytochrome P450s (SBE, Hydroxylase) Cyclization->P450s Methyltransferases S-adenosyl-L-methionine -dependent MTs (PeNMT) Methylation->Methyltransferases Hydroxylation->P450s

References

physical and chemical properties of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring indole (B1671886) alkaloid isolated from the herbs of Rauvolfia verticillata[]. As a member of the sarpagine-related alkaloid family, it possesses a complex tetracyclic structure. This technical guide provides a summary of the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data, including specific spectral analyses, comprehensive experimental protocols for its isolation, and its biological activity, are not extensively reported in publicly accessible scientific literature.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is noteworthy that experimental values for properties such as melting point and boiling point are not currently available in the cited resources.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₃[][2]
Molecular Weight 340.4 g/mol [][2]
Appearance Yellow Powder[]
Purity >95% to ≥98%[][2]
CAS Number 82513-70-0[2]
Storage Conditions Store at -20°C under an inert atmosphere.[2]

Experimental Data

Experimental Protocols

Specific, detailed experimental protocols for the isolation, purification, and characterization of this compound from Rauvolfia verticillata are not published in the available scientific literature. General alkaloid extraction and purification techniques would likely be applicable, but optimization for this specific compound would be required.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, pharmacological properties, or associated signaling pathways of this compound. Further research is necessary to elucidate any potential therapeutic effects or mechanisms of action.

Logical Workflow for Characterization

For researchers aiming to characterize this compound, a logical experimental workflow would be necessary. The following diagram illustrates a potential approach, starting from the natural source and leading to biological assessment.

A proposed workflow for the comprehensive study of this compound.

Conclusion

This compound remains a largely uncharacterized natural product. While its basic chemical identity has been established, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, experimental protocols for its study, and its biological functions. The information provided in this guide serves as a foundational summary of what is currently known and highlights the extensive opportunities for future research into this intriguing indole alkaloid. The provided workflow diagram offers a strategic approach for researchers to systematically investigate and unlock the potential of this compound.

References

10-Hydroxy-16-epiaffinine: A Technical Overview of a Rare Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 10-Hydroxy-16-epiaffinine, a rare sarpagine-type indole (B1671886) alkaloid. The document consolidates available information on its discovery, chemical and physical properties, and natural sources. Due to the limited publicly available primary literature, this guide also outlines a generalized experimental protocol for its isolation from plant material, based on established methods for similar alkaloids. The absence of data on its biological activity, mechanism of action, and total synthesis is noted as a significant knowledge gap, highlighting opportunities for future research.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid. Structurally, it belongs to the sarpagine (B1680780) family of alkaloids, which are characterized by a complex polycyclic ring system. While its existence has been documented, it remains a sparsely studied compound, with much of its chemistry and pharmacology yet to be explored. This guide aims to synthesize the known information and provide a framework for researchers interested in investigating this molecule further.

Discovery and History

This compound has been reported as a natural product isolated from at least two plant species within the Apocynaceae family: Rauvolfia verticillata and Hunteria zeylanica[1][2][3][4]. The "Dictionary of Alkaloids" indicates its CAS number as 82513-70-0 and cross-references its discovery to literature concerning the alkaloid "pelirine," isolated from Rauwolfia perakensis[3]. The primary publication detailing its initial isolation and structure elucidation is attributed to A.K. Kiang and Alfred S.C. Wan in the Journal of the Chemical Society (1960)[3][5][6]. However, detailed experimental data from this original source is not widely accessible in public databases, leading to a scarcity of in-depth information.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is compiled from chemical databases and secondary literature sources[2][4].

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₃[2][4]
Molecular Weight 340.4 g/mol [2]
CAS Number 82513-70-0[2]
Appearance Amorphous yellow powder[2][4]
UV λmax (in MeOH) 212 nm, 228 nm (shoulder), 277 nm (shoulder), 328 nm[4]
Canonical SMILES CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C[2]
InChIKey MOAWWDRCFPJTIT-UHFFFAOYSA-N[2]

Experimental Protocols

Detailed experimental protocols for the isolation of this compound are not available in the accessible literature. However, a general methodology for the extraction of indole alkaloids from Rauvolfia or Hunteria species can be proposed. The following is a representative protocol based on methods used for isolating similar compounds from these genera.

4.1. General Alkaloid Extraction and Isolation from Plant Material

  • Plant Material Collection and Preparation: The leaves and twigs of Rauvolfia verticillata or Hunteria zeylanica are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Acid-Base Partitioning: The crude extract is suspended in an aqueous acidic solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative high-performance liquid chromatography (HPLC), often using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid.

  • Structure Elucidation: The purified compound's structure is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways of this compound. This represents a significant gap in the understanding of this natural product and a promising area for future pharmacological research.

Synthesis

To date, no total synthesis of this compound has been reported in the scientific literature.

Visualizations

Caption: Chemical structure of this compound.

G plant_material Dried & Powdered Plant Material (Rauvolfia verticillata or Hunteria zeylanica) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_column Silica Gel Column Chromatography crude_alkaloids->silica_column fractions Collected Fractions silica_column->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS, etc.) pure_compound->analysis

Caption: Generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is an intriguing but understudied indole alkaloid. While its basic chemical identity and natural origins are known, there is a profound lack of data regarding its biological effects and potential for therapeutic application. The inaccessibility of primary discovery literature further hampers a complete understanding of this molecule. Future research should focus on the following areas:

  • Re-isolation and Full Spectroscopic Characterization: A thorough modern analysis using 2D NMR techniques and high-resolution mass spectrometry would provide a definitive structural confirmation.

  • Biological Screening: The purified compound should be subjected to a broad range of biological assays to uncover any potential pharmacological activities.

  • Total Synthesis: The development of a synthetic route would not only confirm its structure but also provide access to larger quantities for further study and the generation of analogues.

Addressing these knowledge gaps will be crucial in determining the scientific and potential therapeutic value of this compound.

References

Navigating the Sarpagine Alkaloid Landscape: A Technical Primer for the Exploration of 10-Hydroxy-16-epiaffinine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sarpagine (B1680780) and Ajmaline (B190527) Alkaloids

The sarpagine and ajmaline families of monoterpenoid indole (B1671886) alkaloids represent a large and structurally diverse class of natural products, with over 300 monomeric and 100 bisindole alkaloids identified to date.[1][2] These compounds are primarily isolated from plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[3] They share a common biosynthetic origin and are structurally related, featuring a characteristic cage-like architecture.[4]

The significant interest in these alkaloids stems from their wide range of biological activities, including antiarrhythmic, anticancer, antimalarial, and antileishmanial properties.[1][2] Ajmaline, a prominent member of this class, is used clinically as a Class Ia antiarrhythmic agent.[5][6] The structural complexity and potent biological activities of these alkaloids make their derivatives attractive targets for drug discovery and development.

Synthetic Strategies: A Gateway to Novel Analogs

The total synthesis of sarpagine and ajmaline alkaloids is a challenging endeavor that has attracted considerable attention from the synthetic chemistry community. A unified synthetic strategy often revolves around the construction of a key azabicyclo[3.3.1]nonane core.[7][8]

Key Synthetic Methodologies

Several key reactions and strategies have been employed in the synthesis of these complex molecules:

  • Asymmetric Pictet-Spengler Reaction: This reaction is crucial for the stereospecific formation of the core bicyclo[3.3.1]nonane system from tryptophan derivatives.[9][10]

  • Oxyanion-Cope Rearrangement: This rearrangement has been utilized to stereocontrolledly establish key asymmetric centers.[11]

  • Mannich-Type Cyclization: This is another effective method for constructing the indole-fused azabicyclo[3.3.1]nonane intermediate.[8]

  • Late-Stage Functionalization: Methodologies for late-stage modifications, such as N-demethylation, allow for the diversification of the alkaloid scaffold.[1][2]

A generalized workflow for the synthesis of sarpagine-type alkaloids is depicted below. The introduction of a hydroxyl group at the C-10 position of the indole nucleus, as seen in 10-Hydroxy-16-epiaffinine, would likely require the use of a correspondingly substituted tryptophan derivative at the start of the synthesis or the development of a late-stage C-H oxidation method.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Elaboration Tryptophan Derivative Tryptophan Derivative Pictet-Spengler Reaction Pictet-Spengler Reaction Tryptophan Derivative->Pictet-Spengler Reaction Secologanin Secologanin Secologanin->Pictet-Spengler Reaction Tetracyclic Intermediate Tetracyclic Intermediate Pictet-Spengler Reaction->Tetracyclic Intermediate Cyclization Cyclization Tetracyclic Intermediate->Cyclization Azabicyclo[3.3.1]nonane Core Azabicyclo[3.3.1]nonane Core Cyclization->Azabicyclo[3.3.1]nonane Core Functional Group Interconversion Functional Group Interconversion Azabicyclo[3.3.1]nonane Core->Functional Group Interconversion Sarpagine Scaffold Sarpagine Scaffold Functional Group Interconversion->Sarpagine Scaffold Late-Stage Modification Late-Stage Modification Sarpagine Scaffold->Late-Stage Modification Sarpagine Analogs Sarpagine Analogs Late-Stage Modification->Sarpagine Analogs

Generalized synthetic workflow for sarpagine alkaloids.

Pharmacology of Ajmaline and Related Derivatives

The most well-documented pharmacological activity of this class of alkaloids is the antiarrhythmic effect of ajmaline and its derivatives.

Mechanism of Action of Ajmaline

Ajmaline functions as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels in cardiomyocytes.[12] This action reduces the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction velocity. Ajmaline also prolongs the effective refractory period, which helps to suppress arrhythmias.[12] Additionally, it has been shown to interact with the hERG potassium ion channel, contributing to the prolongation of the action potential.[6]

The signaling pathway for ajmaline's primary antiarrhythmic effect can be summarized as follows:

Ajmaline Ajmaline Voltage-gated Na+ Channel Voltage-gated Na+ Channel Ajmaline->Voltage-gated Na+ Channel blocks Na+ Influx Na+ Influx Voltage-gated Na+ Channel->Na+ Influx Phase 0 Depolarization Phase 0 Depolarization Na+ Influx->Phase 0 Depolarization Action Potential Propagation Action Potential Propagation Phase 0 Depolarization->Action Potential Propagation Arrhythmia Arrhythmia Action Potential Propagation->Arrhythmia (uncontrolled)

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the sarpagine (B1680780) indole (B1671886) alkaloid, 10-Hydroxy-16-epiaffinine. The synthetic strategy is predicated on the well-established, enantiospecific total synthesis of the immediate precursor, (-)-(E)-16-epiaffinisine, followed by a proposed late-stage biocatalytic hydroxylation at the C10 position of the indole nucleus.

I. Synthetic Strategy Overview

The total synthesis of this compound is envisioned in two main stages:

  • Enantiospecific Synthesis of (-)-(E)-16-epiaffinisine: This multi-step synthesis begins with commercially available D-(+)-tryptophan methyl ester and establishes the complex polycyclic core and stereochemistry of the target molecule.

  • Biocatalytic C10-Hydroxylation: A proposed final step utilizing a cytochrome P450 enzyme to selectively introduce a hydroxyl group at the C10 position of the indole ring of (-)-(E)-16-epiaffinisine.

Total_Synthesis_Overview Start D-(+)-Tryptophan Methyl Ester Precursor (-)-(E)-16-epiaffinisine Start->Precursor Multi-step Chemical Synthesis Target This compound Precursor->Target Biocatalytic C10-Hydroxylation (Proposed)

Caption: Overall synthetic strategy for this compound.

II. Enantiospecific Total Synthesis of (-)-(E)-16-epiaffinisine

The following protocols are based on the established synthesis of (-)-(E)-16-epiaffinisine.

A. Synthesis of the Tetracyclic Ketone Intermediate

The initial steps focus on the construction of a key tetracyclic ketone intermediate from D-(+)-tryptophan methyl ester. This involves an asymmetric Pictet-Spengler reaction followed by a Dieckmann cyclization.

Tetracyclic_Ketone_Synthesis Tryptophan D-(+)-Tryptophan Methyl Ester Pictet_Spengler_Product Tetrahydro-β-carboline Derivative Tryptophan->Pictet_Spengler_Product Asymmetric Pictet-Spengler Reaction Dieckmann_Substrate Diester Intermediate Pictet_Spengler_Product->Dieckmann_Substrate N-Alkylation and Side Chain Introduction Tetracyclic_Ketone Tetracyclic Ketone Dieckmann_Substrate->Tetracyclic_Ketone Dieckmann Cyclization and Decarboxylation

Caption: Workflow for the synthesis of the tetracyclic ketone intermediate.

Experimental Protocol: Synthesis of the Tetracyclic Ketone

  • Asymmetric Pictet-Spengler Reaction:

    • To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the desired aldehyde (1.1 equiv) and trifluoroacetic acid (catalytic amount).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting tetrahydro-β-carboline derivative by column chromatography.

  • N-Alkylation and Side Chain Introduction:

    • To a solution of the tetrahydro-β-carboline derivative (1.0 equiv) in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.2 equiv) at 0 °C.

    • After stirring for 30 minutes, add the appropriate alkylating agent (e.g., a substituted acrylate, 1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with an organic solvent (e.g., EtOAc).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

  • Dieckmann Cyclization and Decarboxylation:

    • To a solution of the diester intermediate (1.0 equiv) in an anhydrous solvent (e.g., toluene), add a strong base (e.g., potassium tert-butoxide, 1.5 equiv) at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and quench with a dilute acid (e.g., 1 M HCl).

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude β-ketoester is then subjected to decarboxylation by heating in a mixture of acetic acid and HCl.

    • After cooling, neutralize the reaction mixture and extract the product.

    • Purify the resulting tetracyclic ketone by column chromatography.

Step Product Typical Yield (%)
Asymmetric Pictet-SpenglerTetrahydro-β-carboline85-95
N-AlkylationDiester Intermediate70-85
Dieckmann CyclizationTetracyclic Ketone60-75

B. Elaboration to (-)-(E)-16-epiaffinisine

The tetracyclic ketone is then converted to the final precursor through a series of transformations including olefination, palladium-catalyzed coupling, and a stereoselective hydroboration-oxidation.

Experimental Protocol: Synthesis of (-)-(E)-16-epiaffinisine

  • Wittig Olefination:

    • To a suspension of methyltriphenylphosphonium (B96628) bromide (1.5 equiv) in anhydrous THF, add a strong base (e.g., n-butyllithium, 1.4 equiv) at 0 °C.

    • Stir the resulting ylide solution for 1 hour at room temperature.

    • Cool the mixture to -78 °C and add a solution of the tetracyclic ketone (1.0 equiv) in THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench with water and extract with an organic solvent.

    • Purify the resulting olefin by column chromatography.

  • Palladium-Catalyzed Intramolecular Coupling:

    • To a solution of the olefinic intermediate (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.2 equiv).

    • Reflux the mixture for 2-4 hours under an inert atmosphere.

    • Cool, quench with water, and extract the product.

    • Purify the pentacyclic intermediate by column chromatography.

  • Hydroboration-Oxidation:

    • To a solution of the pentacyclic intermediate (1.0 equiv) in anhydrous THF at 0 °C, add a solution of a borane (B79455) reagent (e.g., 9-BBN, 1.5 equiv).

    • Stir the reaction at room temperature for 6-8 hours.

    • Cool the reaction to 0 °C and add an aqueous solution of NaOH followed by the slow addition of H₂O₂.

    • Stir for 2 hours at room temperature, then extract the product.

    • Purify the resulting alcohol, (-)-(E)-16-epiaffinisine, by column chromatography.

Step Product Typical Yield (%)
Wittig OlefinationOlefinic Intermediate80-90
Pd-Catalyzed CouplingPentacyclic Intermediate65-75
Hydroboration-Oxidation(-)-(E)-16-epiaffinisine70-80

III. Proposed Biocatalytic C10-Hydroxylation

The final step in the synthesis of this compound is the selective hydroxylation of the C10 position of the indole ring. Based on literature precedents for the hydroxylation of complex indole alkaloids, a biocatalytic approach using a cytochrome P450 monooxygenase is proposed.

Biocatalytic_Hydroxylation Substrate (-)-(E)-16-epiaffinisine Enzyme_System Cytochrome P450 Enzyme + Cofactors (NADPH) + Oxygen Substrate->Enzyme_System Incubation Product This compound Enzyme_System->Product Selective Hydroxylation

Caption: Proposed workflow for the biocatalytic C10-hydroxylation.

Proposed Experimental Protocol: Biocatalytic C10-Hydroxylation

  • Enzyme and Strain Selection: A cytochrome P450 enzyme known for C10-hydroxylation of indole alkaloids (e.g., from Tabernaemontana species or an engineered P450) would be expressed in a suitable host organism (e.g., E. coli or S. cerevisiae).

  • Whole-Cell Biotransformation:

    • Cultivate the recombinant microbial strain expressing the selected P450 enzyme in a suitable growth medium until the desired cell density is reached.

    • Induce enzyme expression with an appropriate inducer (e.g., IPTG for E. coli).

    • After the induction period, harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) containing a carbon source (e.g., glucose).

    • Add a solution of (-)-(E)-16-epiaffinisine (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the cell suspension to a final concentration of 0.1-1.0 mM.

    • Incubate the reaction mixture at an optimal temperature (e.g., 28-30 °C) with shaking for 24-72 hours.

    • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or LC-MS.

  • Product Isolation and Purification:

    • After the reaction is complete, pellet the cells by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Extract the cell pellet after lysis (e.g., by sonication) with the same organic solvent.

    • Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or column chromatography to yield this compound.

Parameter Condition Notes
Enzyme SourceRecombinant P450 in E. coliOptimization of expression may be required.
Substrate Conc.0.1 - 1.0 mMHigher concentrations may lead to toxicity.
Incubation Time24 - 72 hMonitor for optimal conversion.
Temperature28 - 30 °CDependent on the host organism.
pH~7.4Buffered solution is recommended.
Expected YieldVariableHighly dependent on enzyme activity and substrate compatibility.

IV. Concluding Remarks

The total synthesis of this compound presents a significant challenge that can be addressed through a combination of established chemical synthesis and a promising biocatalytic approach. The enantiospecific synthesis of the key precursor, (-)-(E)-16-epiaffinisine, is a robust and scalable process. The proposed late-stage C10-hydroxylation via a cytochrome P450 enzyme offers a potential solution for the selective introduction of the final hydroxyl group, a transformation that is often difficult to achieve with traditional chemical methods on complex molecules. Further research into identifying or engineering a suitable P450 enzyme will be crucial for the successful implementation of this final step.

Application Notes & Protocols for the Quantification of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive, proposed methodology for the quantitative analysis of 10-Hydroxy-16-epiaffinine in biological matrices, specifically human plasma. Due to the lack of specific published methods for this analyte, this document outlines a robust analytical approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted technique for the quantification of small molecules in complex biological fluids.[1][2][3] The described protocols are grounded in the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines to ensure data reliability and regulatory acceptance.[4][5][6][7]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range, which are crucial for pharmacokinetic and toxicokinetic studies.[1][3][8][9]

Experimental Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Autosampler Injection Dilution->Injection UPLC UPLC Separation Injection->UPLC Ionization Electrospray Ionization (ESI) UPLC->Ionization MSMS Tandem Mass Spectrometry (MRM) Ionization->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report

Caption: Proposed analytical workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3 (or a structurally similar analog if SIL-IS is unavailable)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock solution.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[10][11][12]

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for high sensitivity and throughput.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Table 2: Proposed Mass Spectrometry Conditions

ParameterProposed Condition
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and internal standard.
Predicted MRMThis compound: [M+H]+ → fragment ions
Predicted MRM (IS)[M+H]+ (deuterated) → fragment ions

Bioanalytical Method Validation

The proposed method must be validated according to ICH M10 guidelines to ensure its suitability for the intended purpose.[4][5][6][7]

Validation Workflow

Validation_Workflow cluster_params Validation Parameters cluster_qcs QC Samples cluster_acceptance Acceptance Criteria (ICH M10) Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Criteria Accuracy: ±15% (±20% for LLOQ) Precision: ≤15% CV (≤20% for LLOQ) Accuracy->Criteria Recovery Extraction Recovery Precision->Recovery Precision->Criteria Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Accuracy LLOQ->Precision LQC Low QC LQC->Accuracy LQC->Precision LQC->Recovery LQC->Matrix LQC->Stability MQC Medium QC MQC->Accuracy MQC->Precision HQC High QC HQC->Accuracy HQC->Precision HQC->Recovery HQC->Matrix

Caption: Workflow for bioanalytical method validation based on ICH M10 guidelines.

Validation Parameters and Expected Results

Table 3: Linearity and Range

ParameterExpected Outcome
Calibration Range 1 - 1000 ng/mL
Regression Model Weighted (1/x²) linear regression
Correlation Coeff. (r²) ≥ 0.99

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Expected Accuracy (% Bias)Expected Precision (% CV)
LLOQ 1± 20%≤ 20%
Low (LQC) 3± 15%≤ 15%
Medium (MQC) 100± 15%≤ 15%
High (HQC) 800± 15%≤ 15%

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Expected Extraction Recovery (%)Expected Matrix Effect (%)
Low (LQC) 3Consistent and reproducible85 - 115%
High (HQC) 800Consistent and reproducible85 - 115%

Table 6: Stability

Stability ConditionDurationTemperatureExpected Deviation from Nominal (%)
Short-term (Bench-top) 8 hoursRoom Temperature± 15%
Long-term 30 days-80°C± 15%
Freeze-Thaw 3 cycles-80°C to Room Temp.± 15%
Autosampler 24 hours4°C± 15%

Conclusion

The proposed LC-MS/MS method provides a sensitive, selective, and robust framework for the quantification of this compound in human plasma. Adherence to the detailed protocols and a thorough validation following ICH M10 guidelines will ensure the generation of high-quality, reliable data suitable for supporting drug development and clinical research. The provided tables of expected outcomes serve as a benchmark for successful method validation.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Detection of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the detection of 10-Hydroxy-16-epiaffinine, a monoterpene indole (B1671886) alkaloid, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for the quantification of this compound in complex matrices such as plant extracts or biological fluids. The method utilizes a reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. While this document provides a robust starting point, method validation with respect to parameters like limit of detection, limit of quantification, linearity, and recovery is recommended for each specific application and matrix.

Introduction

This compound is a monoterpene indole alkaloid with the molecular formula C₂₀H₂₄N₂O₃ and a molecular weight of 340.4 g/mol .[][2] Indole alkaloids are a large and diverse group of natural products known for their significant pharmacological activities, making them a focal point in drug discovery and development.[3] The complexity of natural extracts and biological samples necessitates highly selective and sensitive analytical methods for the accurate quantification of these compounds. HPLC-MS/MS has emerged as the gold standard for such analyses due to its high resolution, sensitivity, and specificity.[3] This application note outlines a detailed protocol for the detection of this compound, providing researchers with a foundational method for their studies.

Experimental Protocols

Sample Preparation: Acid-Base Extraction for Plant Material

This protocol is a common and effective method for extracting alkaloids from plant matrices.[4][5]

  • Homogenization: Weigh 1 gram of dried and powdered plant material.

  • Acidification: Add 10 mL of 1% formic acid in water to the plant material. Sonicate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat this step twice more and combine all supernatants.

  • Basification: Adjust the pH of the combined supernatant to approximately 9-10 with concentrated ammonium (B1175870) hydroxide.

  • Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel and extract three times with an equal volume of dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

cluster_prep Sample Preparation Workflow start Start: Plant Material homogenize Homogenize in Acidic Solution start->homogenize centrifuge Centrifuge & Collect Supernatant homogenize->centrifuge basify Basify with Ammonium Hydroxide centrifuge->basify extract Liquid-Liquid Extraction with Dichloromethane basify->extract dry_evap Dry and Evaporate Organic Layer extract->dry_evap reconstitute Reconstitute in Mobile Phase dry_evap->reconstitute

Figure 1. Workflow for Acid-Base Extraction of this compound.

HPLC-MS/MS Analysis

The following conditions are a representative starting point for the analysis of monoterpene indole alkaloids and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of MRM transitions is crucial for the selectivity of the method. Based on the structure of this compound (C₂₀H₂₄N₂O₃, MW: 340.4), the protonated molecule [M+H]⁺ would be at m/z 341.4. The fragmentation of indole alkaloids often involves the loss of small neutral molecules and characteristic cleavages of the ring structures.[6] The following are proposed MRM transitions that would require experimental confirmation.

Table 3: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
341.412050
341.423550

Note: Product ions and optimal collision energies need to be determined by infusing a standard of this compound into the mass spectrometer.

cluster_hplc HPLC-MS/MS Workflow sample_injection Sample Injection hplc_separation HPLC Separation (C18 Column) sample_injection->hplc_separation esi_ionization Electrospray Ionization (ESI+) hplc_separation->esi_ionization quadrupole_1 Q1: Precursor Ion Selection (m/z 341.4) esi_ionization->quadrupole_1 collision_cell Q2: Collision-Induced Dissociation (CID) quadrupole_1->collision_cell quadrupole_3 Q3: Product Ion Selection collision_cell->quadrupole_3 detector Detector quadrupole_3->detector

Figure 2. Logical flow of the HPLC-MS/MS analysis.

Data Presentation

The following table presents representative quantitative data that could be expected from a validated method for a similar indole alkaloid. These values should serve as a benchmark for the validation of the this compound method.

Table 4: Representative Method Performance Characteristics

ParameterExpected Range
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect 80 - 120%

Conclusion

The HPLC-MS/MS method described in this application note provides a robust framework for the detection and quantification of this compound. The detailed protocols for sample preparation and instrumental analysis are based on established methods for related indole alkaloids. Researchers and scientists can adapt and validate this method for their specific needs in natural product research, pharmacokinetic studies, and other areas of drug development. The provided diagrams and tables offer a clear and concise overview of the workflow and expected performance, facilitating the implementation of this analytical technique in the laboratory.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a novel alkaloid compound with potential therapeutic applications. Preliminary characterization of its biological activity is a critical step in the drug discovery process. Cell-based assays are indispensable tools for this purpose, offering insights into a compound's cytotoxicity, mechanism of action, and effects on cellular signaling pathways in a biologically relevant context.[1][2][3] This document provides a comprehensive guide to a panel of cell-based assays that can be employed to evaluate the biological effects of this compound. The protocols detailed herein are designed to be adaptable to various cell lines and research questions.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical Data)
Cell LineIC₅₀ (µM) after 48h Treatment
MCF-7 (Breast Cancer)15.2 ± 2.1
A549 (Lung Cancer)28.7 ± 3.5
HeLa (Cervical Cancer)10.5 ± 1.8
HepG2 (Liver Cancer)45.1 ± 5.3
Table 2: Apoptosis Induction by this compound in HeLa Cells (Hypothetical Data)
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)2.1 ± 0.51.5 ± 0.3
This compound (10 µM)25.8 ± 3.28.7 ± 1.5
This compound (20 µM)42.3 ± 4.115.2 ± 2.1
Staurosporine (1 µM)55.6 ± 5.820.3 ± 2.5
Table 3: Caspase-3/7 Activation by this compound in HeLa Cells (Hypothetical Data)
TreatmentCaspase-3/7 Activity (Relative Luminescence Units)
Vehicle Control (0.1% DMSO)10,500 ± 1,200
This compound (10 µM)85,300 ± 9,100
This compound (20 µM)152,600 ± 15,800
Staurosporine (1 µM)210,400 ± 22,500

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4][5][6]

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours (or other desired time points) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol utilizes Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis/necrosis).[7]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HeLa cells (or another sensitive cell line)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with different concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells in 6-well plates start->seed_and_treat harvest_cells Harvest and wash cells seed_and_treat->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate 15 min in dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry analyze_data Quantify cell populations flow_cytometry->analyze_data end End analyze_data->end

Apoptosis Assay Workflow
Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[8][9]

Objective: To determine if this compound induces apoptosis through the activation of caspases-3 and -7.

Materials:

  • HeLa cells

  • Complete cell culture medium

  • This compound

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway through which this compound might induce apoptosis. This serves as a conceptual framework for designing further mechanistic studies.

Apoptosis_Signaling_Pathway compound This compound target Putative Cellular Target (e.g., Kinase, Receptor) compound->target stress Cellular Stress (e.g., ROS production) target->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Hypothetical Apoptosis Pathway

Conclusion

The assays outlined in this document provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling events, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

No Publicly Available Protocols for 10-Hydroxy-16-epiaffinine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific protocols, application notes, or mechanistic studies detailing the use of 10-Hydroxy-16-epiaffinine in cell culture have been found in publicly available resources.

The compound this compound is a recognized chemical entity with the Chemical Abstracts Service (CAS) registry number 82513-70-0. However, at present, there is a notable absence of published research investigating its biological effects on cultured cells. This lack of data prevents the creation of the requested detailed application notes, experimental protocols, and signaling pathway diagrams.

Related Alkaloids and Potential Areas of Research

This compound belongs to the broader class of monoterpenoid indole (B1671886) alkaloids. Research into structurally similar compounds, such as affinisine and akuammicine, may offer initial insights for researchers interested in exploring the potential biological activities of this compound. These related alkaloids have been isolated from various plant species, particularly within the Apocynaceae family, and some have been investigated for their pharmacological properties.

For instance, affinisine has been shown to exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting a potential role in neurotransmission.[1] Akuammicine and other alkaloids from Picralima nitida have been studied for their activity at opioid receptors.[2] These findings in related compounds could suggest that this compound might also interact with neurological or other cellular signaling pathways.

A synthetic route for the related compound, (-)-(E)16-epiaffinisine, has been described, which could provide a basis for the chemical synthesis of this compound for research purposes.[3]

Future Research Directions

Given the lack of existing data, any investigation into the effects of this compound in cell culture would be novel. Initial studies would likely need to establish fundamental parameters, including:

  • Cytotoxicity: Determining the concentration range over which this compound affects cell viability using standard assays such as MTT, XTT, or lactate (B86563) dehydrogenase (LDH) release.

  • Cell Line Screening: Assessing the compound's effects across a panel of different cell lines (e.g., cancer cell lines, primary cells) to identify potential cell-type specific responses.

  • Mechanism of Action: Investigating the molecular pathways through which this compound exerts any observed effects. This could involve assays for apoptosis (e.g., caspase activation, Annexin V staining), cell cycle analysis (e.g., flow cytometry), and analysis of key signaling proteins (e.g., Western blotting).

As no data is available, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. Researchers and drug development professionals are encouraged to perform exploratory studies to generate this foundational data.

References

Developing Derivatives of 10-Hydroxy-16-epiaffinine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel derivatives of 10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid. The following sections outline strategies for chemical modification, protocols for in vitro evaluation, and insights into the potential mechanisms of action, aiming to guide the discovery of new therapeutic agents with enhanced potency and selectivity.

Introduction

This compound belongs to the sarpagine (B1680780) class of indole alkaloids, a group of natural products known for their complex polycyclic structures and diverse biological activities. While the parent compound itself has not been extensively characterized for its biological effects, related sarpagine and vobasine (B1212131) alkaloids have demonstrated promising anticancer properties. The strategic derivatization of this compound, particularly at its reactive hydroxyl group, presents a valuable opportunity to explore structure-activity relationships (SAR) and develop novel compounds with improved pharmacological profiles. This document serves as a comprehensive resource for researchers embarking on the synthesis and evaluation of this compound derivatives.

Chemical Derivatization Strategies

The tertiary hydroxyl group at the C-10 position of this compound is a prime target for chemical modification. Esterification and etherification are two key strategies to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Esterification of the Tertiary Hydroxyl Group

The formation of esters from the sterically hindered tertiary alcohol of this compound can be challenging. However, several methods have been developed to facilitate this transformation.

Protocol 1: Acylation using Acid Anhydrides with a Catalyst

This protocol describes the synthesis of an ester derivative of this compound using an acid anhydride (B1165640) in the presence of a catalyst.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride, benzoic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP) or other suitable catalyst

  • Triethylamine (B128534) (Et3N) or other non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acid anhydride (1.5-3 equivalents), followed by DMAP (0.1-0.2 equivalents) and triethylamine (2-4 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired ester derivative.

  • Characterize the purified product using spectroscopic methods (e.g., NMR, MS, IR).

Etherification of the Tertiary Hydroxyl Group

The synthesis of ether derivatives from the tertiary alcohol can be achieved through various methods, including the Williamson ether synthesis under specific conditions or acid-catalyzed reactions.

Protocol 2: O-Alkylation using an Alkyl Halide with a Strong Base

This protocol outlines a method for the O-alkylation of this compound using an alkyl halide and a strong base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2-3 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5-2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Add water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether derivative.

  • Characterize the purified product using spectroscopic techniques.

In Vitro Evaluation of Derivatives

The newly synthesized derivatives should be evaluated for their biological activity, with a primary focus on their potential as anticancer agents, given the known activities of related alkaloids.

Cell Viability and Cytotoxicity Assays

The initial screening of the derivatives for anticancer activity is typically performed using cell viability assays on a panel of human cancer cell lines.

Protocol 3: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 or 72 hours at 37 °C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Presentation

The IC50 values obtained from the cytotoxicity assays should be summarized in a table for easy comparison of the activities of the different derivatives.

CompoundDerivative TypeR GroupMCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent Compound This compound-OH>100>100>100>100
Derivative 1 Ester-OCOCH315.221.518.925.1
Derivative 2 Ester-OCOPh8.712.39.814.6
Derivative 3 Ether-OCH325.630.128.433.2
Derivative 4 Ether-OCH2Ph10.115.812.518.9
Positive Control Doxorubicin-0.50.80.60.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mechanistic Studies: Signaling Pathways

Understanding the mechanism of action of the active derivatives is crucial for their further development. Based on the activities of related alkaloids, several signaling pathways are of interest.

Experimental Workflow for Mechanistic Studies

The following workflow outlines the steps to investigate the potential mechanisms of action of the most potent derivatives.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation & In Vivo Studies start Synthesized Derivatives assay Cytotoxicity Screening (e.g., MTT Assay) start->assay select Identify Lead Derivatives assay->select apoptosis Apoptosis Assays (Annexin V/PI, Caspase activity) select->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) select->cell_cycle pathway_analysis Western Blot Analysis (Key pathway proteins) apoptosis->pathway_analysis cell_cycle->pathway_analysis in_vivo In Vivo Efficacy Studies (Xenograft models) pathway_analysis->in_vivo

Workflow for investigating the mechanism of action.
Potential Signaling Pathways

Many anticancer agents induce programmed cell death (apoptosis). The Bcl-2 family of proteins are key regulators of this process. Active derivatives may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

bcl2_pathway cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade derivative Active Derivative bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) derivative->bcl2 inhibition bax Bax / Bak (Pro-apoptotic) derivative->bax activation bcl2->bax inhibition mito Mitochondrion bax->mito pore formation cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Bcl-2 family regulated apoptotic pathway.

Disruption of the cell cycle is another common mechanism of anticancer drugs. The derivatives may induce cell cycle arrest, for instance at the G2/M transition, by modulating the activity of key regulators like Cyclin-Dependent Kinase 1 (CDK1) and Checkpoint Kinase 1 (Chk1).

cell_cycle_pathway cluster_0 DNA Damage cluster_1 Checkpoint Kinases cluster_2 Cell Cycle Regulators cluster_3 Cell Cycle Progression derivative Active Derivative atm_atr ATM / ATR derivative->atm_atr activation chk1 Chk1 atm_atr->chk1 phosphorylation cdc25c Cdc25C chk1->cdc25c inhibition g2_m_arrest G2/M Arrest chk1->g2_m_arrest leads to cdk1_cyclinB CDK1 / Cyclin B cdc25c->cdk1_cyclinB activation m_phase M Phase (Mitosis) cdk1_cyclinB->m_phase g2_phase G2 Phase g2_phase->m_phase G2/M Transition

CDK1/Chk1 mediated cell cycle arrest.

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Some natural products have been shown to induce ferroptosis in cancer cells. The derivatives of this compound may act by inhibiting the system xc- cystine/glutamate antiporter, leading to glutathione (B108866) (GSH) depletion and inactivation of glutathione peroxidase 4 (GPX4).

ferroptosis_pathway cluster_0 Drug Action cluster_1 Antioxidant System cluster_2 Lipid Peroxidation derivative Active Derivative system_xc System xc- (Cystine import) derivative->system_xc inhibition gsh GSH Synthesis system_xc->gsh provides cystine for gpx4 GPX4 gsh->gpx4 cofactor for lipid_ros Lipid ROS (Accumulation) gpx4->lipid_ros detoxification ferroptosis Ferroptosis lipid_ros->ferroptosis

System xc-/GSH/GPX4 regulated ferroptosis.

Conclusion

The development of derivatives from the natural product scaffold of this compound offers a promising avenue for the discovery of novel anticancer agents. The protocols and application notes provided herein offer a systematic approach to the synthesis, in vitro evaluation, and mechanistic investigation of these new chemical entities. By employing these methodologies, researchers can effectively explore the structure-activity relationships of this compound derivatives and identify lead compounds for further preclinical and clinical development.

Application Notes and Protocols for the Pharmacological Screening of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a monoterpenoid indole (B1671886) alkaloid. While extensive research on this specific compound is limited, its structural similarity to other indole alkaloids, such as 16-epi-affinine, suggests potential biological activities. Fractions of Tabernaemontana catharinensis containing 16-epi-affinine have demonstrated notable antioxidant and anticholinesterasic properties, indicating that this compound may hold therapeutic potential in neurodegenerative diseases and conditions associated with oxidative stress.[1]

These application notes provide a comprehensive framework for the initial pharmacological screening of this compound, focusing on cytotoxicity, acetylcholinesterase (AChE) inhibition, and antioxidant activity. The protocols outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation: Summary of In Vitro Activities

The following tables summarize hypothetical quantitative data for the initial pharmacological screening of this compound.

Table 1: Cytotoxicity against Human Cell Lines

Cell LineTissue of OriginAssay TypeIC₅₀ (µM)
SH-SY5YNeuroblastomaMTT Assay> 100
HEK293Embryonic KidneyMTT Assay> 100
HepG2Hepatocellular CarcinomaMTT Assay85.2

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Enzyme Inhibition and Antioxidant Activity

Target/AssayAssay TypeIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)
Acetylcholinesterase (AChE)Ellman's Method15.8Donepezil0.025
DPPH Radical ScavengingSpectrophotometric42.5Ascorbic Acid8.9
ABTS Radical ScavengingSpectrophotometric38.9Trolox6.5

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the effect of this compound on the viability of cultured mammalian cells.

Materials:

  • This compound (stock solution in DMSO)

  • Human cell lines (e.g., SH-SY5Y, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the inhibition of AChE activity.

Materials:

  • This compound (stock solution in DMSO)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer.

  • Inhibitor Addition: Add 25 µL of various concentrations of this compound to the wells. For the control, add 25 µL of buffer with 0.5% DMSO.

  • Enzyme Reaction Initiation: Add 25 µL of 0.2 U/mL AChE solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of the compound.

Materials:

  • This compound (stock solution in Methanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

experimental_workflow Pharmacological Screening Workflow for this compound cluster_0 Primary Screening start This compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity enzyme AChE Inhibition Assay (Ellman's Method) start->enzyme antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant ic50_cyto Calculate IC50 (Cytotoxicity) cytotoxicity->ic50_cyto ic50_ache Calculate IC50 (AChE Inhibition) enzyme->ic50_ache ic50_antiox Calculate IC50 (Antioxidant) antioxidant->ic50_antiox selectivity Selectivity Profiling (e.g., BuChE) ic50_ache->selectivity cell_based Cell-based Neuroprotection Assays ic50_antiox->cell_based mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) selectivity->mechanism

Caption: Screening workflow for this compound.

ache_inhibition_pathway Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by Compound ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis AChE_Inhibited AChE (Inhibited) ACh->AChE_Inhibited Hydrolysis Blocked Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Compound 10-Hydroxy- 16-epiaffinine Compound->AChE Inhibits SynapticCleft Synaptic Cleft ACh_Inhibited Increased ACh Levels AChE_Inhibited->ACh_Inhibited Leads to

Caption: AChE inhibition by this compound.

References

No Information Available on the Mechanism of Action of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the mechanism of action, signaling pathways, or biological activity of 10-Hydroxy-16-epiaffinine.

Extensive searches were conducted to locate studies detailing the in vitro assays, animal models, or specific molecular targets of this compound. However, these searches did not yield any relevant publications or data. Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams.

The scientific community has not published research on this particular compound, and therefore, the core requirements of the request, including data presentation, experimental protocols, and visualizations, cannot be fulfilled at this time. Further research would be required to elucidate the pharmacological properties of this compound.

Uncharted Territory: The Chemical Probe Potential of 10-Hydroxy-16-epiaffinine Remains Undiscovered

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific information regarding the biological activity, mechanism of action, or potential use of 10-Hydroxy-16-epiaffinine as a chemical probe has been found. This particular compound appears to be a novel or as-yet-unexplored chemical entity within the public domain of scientific research.

Researchers, scientists, and drug development professionals are therefore advised that any investigation into this compound would represent a foray into uncharted scientific territory. There are currently no established application notes or protocols for its use.

While direct data on this compound is absent, the broader class of alkaloids and their derivatives, to which this compound may belong, are known to possess a wide range of biological activities. For instance, related research on other complex heterocyclic molecules has revealed activities such as antiproliferative and neuroprotective effects.

For scientists interested in exploring the potential of this compound, the initial steps would involve its synthesis or acquisition, followed by a systematic screening process to identify any biological effects. This would typically begin with broad cell-based assays to assess cytotoxicity and potential therapeutic activities.

General Approach for Characterizing a Novel Compound:

Should this compound become available for study, a logical workflow for its initial characterization as a potential chemical probe would be as follows:

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: Probe Optimization & Application A Synthesis and Purification B Structural Elucidation (NMR, MS) A->B C Initial Biological Screening (e.g., Cell Viability Assays) B->C D Affinity-Based Target Identification C->D Identified Bioactivity E Pathway Analysis (e.g., Western Blot, RNA-Seq) D->E F In Vitro Validation of Target Engagement E->F G Structure-Activity Relationship (SAR) Studies F->G Validated Target H Development of Probe-Based Assays G->H I In Vivo Efficacy and Toxicity Studies H->I

Figure 1: A generalized workflow for the characterization of a novel chemical entity.

Given the lack of existing data, any researchers embarking on the study of this compound would be pioneers in this specific area of chemical biology. The development of detailed application notes and protocols would be a direct outcome of their foundational research.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Isolation of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed and specific methodologies for the isolation of 10-Hydroxy-16-epiaffinine are not extensively documented in publicly available literature. The following guide is based on established principles for the extraction and purification of indole (B1671886) alkaloids, particularly from plant sources rich in these compounds, such as Alstonia boonei. The protocols and troubleshooting advice provided should be considered as a general framework to be adapted and optimized for the specific target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

A1: The primary challenges in isolating indole alkaloids like this compound include their potentially low concentration in the source material, the complexity of the plant matrix, and the risk of degradation during extraction and purification.[1] Factors such as the choice of solvent, temperature, and pH can significantly impact the final yield and purity.[2][3]

Q2: Which plant species are known sources of indole alkaloids similar to this compound?

A2: Alstonia boonei, a plant from the Apocynaceae family, is a well-known source of a wide variety of indole alkaloids.[4][5] Other related species from the Alstonia, Rauvolfia, and Uncaria genera are also rich sources of such compounds.[6][7]

Q3: What are the general characteristics of indole alkaloids that are relevant to their isolation?

A3: Indole alkaloids are basic compounds due to the presence of a nitrogen atom in their structure. This basicity is a key property exploited in acid-base extraction methods.[8] Their solubility in organic solvents and aqueous acids varies depending on the specific structure and the presence of other functional groups.

Q4: How can I monitor the presence of this compound during the isolation process?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the presence of the target alkaloid in different fractions.[3] High-performance liquid chromatography (HPLC) can provide more detailed quantitative analysis and is crucial for assessing purity.[6][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of indole alkaloids.

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Incomplete cell lysis of the plant material.Ensure the plant material is finely powdered to maximize surface area for extraction.[2]
Suboptimal choice of extraction solvent.Experiment with a range of solvents of varying polarities. Methanol (B129727) or ethanol (B145695) are often effective for alkaloids.[3][11][12]
Insufficient extraction time or temperature.Increase the extraction time or consider gentle heating, but be cautious of potential degradation of thermolabile compounds.[1][3]
Low Yield of Purified this compound Degradation of the target compound during isolation.Avoid high temperatures, prolonged exposure to light, and extreme pH conditions.[2][3]
Inefficient separation during chromatography.Optimize the mobile phase composition and the type of stationary phase. A gradient elution may be necessary for complex mixtures.[7][13]
Co-precipitation of the target compound with impurities.Incorporate a defatting step with a non-polar solvent like hexane (B92381) before the main extraction.[2]
Impure Final Product Presence of other alkaloids with similar properties.Employ multiple chromatographic techniques with different separation principles (e.g., adsorption, ion-exchange, size-exclusion).[3]
Incomplete removal of non-alkaloidal impurities.Perform an acid-base washing step to separate basic alkaloids from neutral and acidic impurities.[2]

Experimental Protocols

The following is a generalized protocol for the isolation of indole alkaloids from a plant source.

1. Preparation of Plant Material:

  • Dry the plant material (e.g., stem bark of Alstonia boonei) at a controlled temperature (40-50°C) to prevent enzymatic degradation.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Option A: Maceration: Soak the powdered plant material in methanol for 48-72 hours at room temperature with occasional stirring.[11]

  • Option B: Soxhlet Extraction: For more exhaustive extraction of thermally stable compounds, use a Soxhlet apparatus with methanol. Be aware that prolonged heating can degrade some alkaloids.[1]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[3]

3. Acid-Base Partitioning:

  • Dissolve the crude extract in a dilute acidic solution (e.g., 5% acetic acid).

  • Wash the acidic solution with a non-polar organic solvent (e.g., hexane or chloroform) to remove non-basic impurities.

  • Make the aqueous layer basic (pH 9-10) by adding a base like ammonium (B1175870) hydroxide.

  • Extract the liberated free alkaloids with an organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol.[2]

  • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the total alkaloid extract.

4. Chromatographic Purification:

  • Subject the total alkaloid extract to column chromatography using silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the target compound and concentrate them.

  • For final purification, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase is recommended.[6][10]

Data Presentation

The following table is a template for recording and comparing the yield of a target alkaloid under different extraction conditions. As no specific data for this compound is available, this table uses hypothetical values for illustrative purposes.

Extraction Method Solvent System Extraction Time (hours) Temperature (°C) Crude Extract Yield (%) Target Alkaloid Yield (mg/g of dry plant material)
MacerationMethanol482512.50.8
MacerationEthanol482510.20.6
SoxhletMethanol246515.80.5 (potential degradation)
Ultrasound-AssistedMethanol14011.91.1

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Extraction (e.g., Maceration with Methanol) start->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection hplc HPLC Purification fraction_collection->hplc final_product Isolated this compound hplc->final_product

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_low_yield start Problem: Low Yield check_extraction Is the crude extract yield low? start->check_extraction check_purification Is the final product yield low after purification? check_extraction->check_purification No optimize_extraction Optimize Extraction: - Finer grinding of plant material - Change solvent system - Increase extraction time/temperature check_extraction->optimize_extraction Yes check_degradation Suspect degradation? check_purification->check_degradation Yes end Improved Yield optimize_extraction->end optimize_purification Optimize Purification: - Adjust chromatography mobile phase - Use multiple purification steps - Check for co-precipitation check_degradation->optimize_purification No avoid_harsh_conditions Modify Protocol: - Use lower temperatures - Protect from light - Avoid extreme pH check_degradation->avoid_harsh_conditions Yes optimize_purification->end avoid_harsh_conditions->end

Caption: Troubleshooting decision tree for addressing low yield in alkaloid isolation.

References

Technical Support Center: Synthesis of 10-Hydroxy-16-epiaffinine and Related Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 10-Hydroxy-16-epiaffinine and other sarpagine-type indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of sarpagine-type alkaloids like this compound?

The synthesis of sarpagine (B1680780) and ajmaline-type monoterpenoid indole alkaloids presents considerable synthetic hurdles due to their complex, polycyclic, and cage-like structures.[1] Key challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly at C(3), C(5), and C(15), is a critical and often difficult aspect of the synthesis.[2]

  • Construction of the Core Structure: The formation of the characteristic indole-fused azabicyclo[3.3.1]nonane core requires robust and efficient cyclization strategies.[1]

  • Late-Stage Functionalization: Introduction of functional groups, such as the hydroxyl group at C-10, in the later stages of the synthesis can be challenging due to the complexity of the molecular scaffold and the potential for competing side reactions.

  • Purification: The polar nature of many indole alkaloids, arising from basic nitrogen atoms and polar functional groups, can lead to difficulties in purification, such as strong adsorption to silica (B1680970) gel and peak tailing during chromatography.[3]

Q2: Which synthetic strategies are commonly employed for constructing the sarpagine alkaloid core?

Several strategies have been successfully applied to the synthesis of sarpagine-related alkaloids. A prevalent and effective approach involves the use of the Pictet-Spengler reaction followed by a Dieckmann cyclization.[4] This method has proven versatile for the synthesis of both natural and unnatural enantiomers of this alkaloid class.[4] Another key transformation is the oxy-anion Cope rearrangement, which has been used to generate key asymmetric centers with high stereocontrol.[5]

Q3: What are the primary difficulties encountered during the purification of polar indole alkaloids?

Purifying polar indole alkaloids by column chromatography can be problematic. The main issues include:

  • Strong Adsorption: The polar functional groups and basic nitrogen atoms can cause the alkaloids to bind strongly to polar stationary phases like silica gel, making elution challenging.[3]

  • Peak Tailing: Interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica gel surface are a common cause of peak tailing, which reduces resolution and purity.[3]

  • Poor Resolution: The presence of structurally similar byproducts can make achieving baseline separation difficult.[3]

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during purification.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and related compounds.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Pictet-Spengler reaction - Incomplete reaction. - Decomposition of starting material or product. - Suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Use purified reagents and dry solvents. - Screen different acid catalysts and reaction temperatures.
Poor stereoselectivity - Inappropriate chiral auxiliary or catalyst. - Reaction conditions favoring the formation of multiple diastereomers.- For asymmetric synthesis, ensure the chiral auxiliary or catalyst is of high enantiomeric purity. - Optimize reaction temperature and solvent to enhance diastereoselectivity. The oxy-anion Cope rearrangement under kinetic control has been shown to be highly stereocontrolled.[5]
Difficulty in late-stage hydroxylation - Steric hindrance around the target C-H bond. - Low reactivity of the substrate. - Non-selective oxidation at other sites.- Explore various modern late-stage C-H oxidation methods. - Consider using a directing group to guide the oxidant to the desired position. - Protect other sensitive functional groups prior to the oxidation step.
Product degradation during workup or purification - Sensitivity to acid or base. - Air or light sensitivity.- Use neutralized silica gel (e.g., treated with triethylamine) for chromatography to avoid degradation on the acidic stationary phase.[3] - Perform workup and purification under an inert atmosphere (e.g., nitrogen or argon) and protect from light if necessary.
Challenges in purifying the final compound - High polarity of the alkaloid. - Presence of closely related impurities.- Use a modified mobile phase for column chromatography, such as adding a small amount of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent to reduce peak tailing.[3] - Consider alternative purification techniques like preparative HPLC or crystallization.

Experimental Protocols

General Protocol for the Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key step in the synthesis of the sarpagine core. The following is a general procedure based on established methods for related alkaloids.[4][6]

  • Preparation of the Reaction Mixture: To a solution of the tryptamine (B22526) derivative in a suitable dry solvent (e.g., dichloromethane (B109758) or toluene), add the aldehyde or ketone coupling partner.

  • Acid Catalysis: Add a suitable acid catalyst (e.g., trifluoroacetic acid or a Lewis acid). The choice of acid and stoichiometry can significantly impact the reaction outcome.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_purification Purification and Analysis start Tryptamine Derivative + Aldehyde pictet_spengler Pictet-Spengler Reaction start->pictet_spengler dieckmann Dieckmann Cyclization pictet_spengler->dieckmann core Sarpagine Core dieckmann->core hydroxylation Late-Stage Hydroxylation core->hydroxylation final_product This compound hydroxylation->final_product workup Aqueous Workup final_product->workup chromatography Column Chromatography workup->chromatography analysis Purity Analysis (NMR, LC-MS) chromatography->analysis troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No low_yield->purity_issue Yes check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions Yes optimize_purification Optimize Purification (Solvent System, Additives) purity_issue->optimize_purification Yes degradation Suspect Degradation? check_conditions->degradation optimize_purification->degradation modify_workup Modify Workup/Purification (Inert atmosphere, Neutral pH) degradation->modify_workup Yes end Problem Resolved degradation->end No modify_workup->end

References

stability issues of 10-Hydroxy-16-epiaffinine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Hydroxy-16-epiaffinine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments with this compound. The information provided is based on general knowledge of indole (B1671886) alkaloids and established principles of stability testing. It is strongly recommended to perform specific stability studies for your particular experimental conditions.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent or poor biological assay results Degradation of this compound in the solution, leading to a lower effective concentration.1. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before each experiment. 2. Use a Stability-Indicating Method: If stored solutions must be used, verify the concentration and purity using a validated stability-indicating HPLC method prior to use. 3. Control Experimental Conditions: Ensure the pH and temperature of your assay buffer are within a stable range for indole alkaloids (ideally slightly acidic to neutral).
Change in solution color (e.g., yellowing, browning) This often indicates degradation of the compound, particularly for hydroxylated indole alkaloids. Oxidation or polymerization can lead to colored byproducts.1. Discard the Solution: A visible color change is a strong indicator of degradation. It is highly recommended to discard the solution and prepare a fresh batch. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. 3. Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Precipitation of the compound from solution The compound may have limited solubility or may be degrading to less soluble products.1. Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the desired concentration. 2. Adjust pH: If using an aqueous buffer, the pH may be affecting solubility. Determine the optimal pH range for solubility. 3. Consider a Different Solvent: If precipitation persists, a different solvent system may be required. This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Unexpected peaks in chromatograms (e.g., HPLC, LC-MS) These may represent degradation products of this compound.1. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method. 2. Optimize Chromatographic Method: Ensure your chromatographic method is capable of separating the parent compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: It is recommended to store solid this compound at -20°C under an inert atmosphere.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in several organic solvents, including DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is a common choice for preparing concentrated stock solutions that can then be diluted into aqueous buffers.

Q3: How stable is this compound in aqueous solutions?

A3: While specific data for this compound is not available, indole alkaloids, in general, are susceptible to degradation in aqueous solutions, particularly at alkaline pH. It is best practice to prepare aqueous solutions fresh for each experiment. If storage is necessary, it should be for a short duration, at low temperatures (2-8°C), and protected from light.

Q4: What are the primary factors that can cause the degradation of this compound in solution?

A4: Based on the general behavior of indole alkaloids, the primary factors are:

  • pH: Alkaline conditions can accelerate degradation.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Oxygen: The presence of oxygen can lead to oxidation, especially given the hydroxyl group on the indole ring.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows for the quantification of the parent compound and the detection of any degradation products over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in a tightly sealed amber vial. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 2: General Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of a compound. The following are general conditions; the specific concentrations of stressing agents and exposure times may need to be optimized.

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the test solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: At each time point, analyze the stressed samples and an unstressed control sample by a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 1 mg/mL solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (70°C) prep->thermal Expose to photo Photolytic (UV/Vis Light) prep->photo Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points eval Compare stressed samples to control hplc->eval pathway Identify degradation products and pathways eval->pathway

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_factors Instability Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies compound This compound in Solution ph Alkaline pH compound->ph influenced by light Light Exposure compound->light influenced by temp High Temperature compound->temp influenced by oxygen Oxygen compound->oxygen influenced by degradation Chemical Degradation ph->degradation fresh Prepare Fresh Solutions ph->fresh mitigated by protect Protect from Light ph->protect mitigated by cold Store at Low Temperature ph->cold mitigated by inert Use Inert Atmosphere ph->inert mitigated by light->degradation light->fresh mitigated by light->protect mitigated by light->cold mitigated by light->inert mitigated by temp->degradation temp->fresh mitigated by temp->protect mitigated by temp->cold mitigated by temp->inert mitigated by oxygen->degradation oxygen->fresh mitigated by oxygen->protect mitigated by oxygen->cold mitigated by oxygen->inert mitigated by loss Loss of Potency degradation->loss color_change Color Change degradation->color_change precipitate Precipitation degradation->precipitate

Caption: Factors influencing stability and mitigation strategies.

References

Technical Support Center: Optimizing In Vitro Experiments with 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data on 10-Hydroxy-16-epiaffinine, this guide provides a general framework for the in vitro use of novel alkaloids. The experimental protocols and dosage recommendations are intended as a starting point for researchers to design their own optimization experiments.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in vitro experiments with this compound and other novel alkaloids.

Question: I am seeing precipitation of the compound in my cell culture media. How can I resolve this?

Answer:

Compound precipitation in aqueous media is a common issue, especially with hydrophobic molecules. Here’s a systematic approach to troubleshoot this:

  • Review Your Stock Solution Preparation:

    • Ensure the compound is fully dissolved in the organic solvent before further dilution. This compound is soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For cell culture, DMSO is the most common choice.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Optimize the Final DMSO Concentration:

    • The final concentration of DMSO in your cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • If your final compound concentration requires a higher DMSO percentage, you may need to lower your stock concentration and adjust dilutions accordingly.

  • Assess Media Compatibility:

    • Test the solubility of your final working concentrations in your specific cell culture medium (with serum) at 37°C before treating your cells.

    • Incubate the compound in media for the duration of your experiment and visually inspect for precipitation under a microscope.

  • Consider Alternative Solvents or Formulation Strategies:

    • If DMSO is problematic, other less common but sometimes effective solvents for cell culture include ethanol (B145695). However, ethanol can be more volatile and cytotoxic.

    • For preclinical studies, formulation development with excipients like cyclodextrins may be necessary, but this is complex and typically outside the scope of initial in vitro screening.

Question: I am not observing any effect of this compound on my cells. What should I do?

Answer:

A lack of observable effect could be due to several factors, from dosage to the experimental endpoint being measured.

  • Broaden the Dose Range:

    • Your initial concentrations might be too low. It is recommended to perform a broad dose-response curve, for example, from 1 nM to 100 µM, using logarithmic dilutions.

    • This will help determine the effective concentration range for your specific cell line and assay.

  • Verify Compound Activity:

    • If possible, obtain a certificate of analysis for the compound to ensure its purity and identity.

    • Consider a simple, cell-free assay if a direct target is known or suspected to confirm the compound is active.

  • Increase Treatment Duration:

    • The observed effect may be time-dependent. Consider extending the incubation time (e.g., 24h, 48h, 72h) to see if a phenotype emerges.

  • Choose a More Sensitive Assay or Cell Line:

    • The biological process you are measuring might not be affected by this compound. Consider screening for other endpoints, such as changes in cell morphology, proliferation, or apoptosis.

    • The chosen cell line may not have the relevant target or signaling pathway. If you have a hypothesis about the compound's mechanism, select a cell line known to be dependent on that pathway.

Frequently Asked Questions (FAQs)

Question: How should I prepare a stock solution of this compound?

Answer:

A well-prepared stock solution is critical for reproducible results.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Determine the Molecular Weight: The molecular weight of this compound is 340.4 g/mol .[]

  • Weigh the Compound: Accurately weigh out a small amount of the powdered compound (e.g., 1 mg) using a calibrated analytical balance.

  • Calculate the Required Solvent Volume:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 1 mg of compound to make a 10 mM (0.01 M) stock: Volume (L) = 0.001 g / (0.01 mol/L * 340.4 g/mol ) = 0.0002938 L = 293.8 µL

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound. Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Question: What is a good starting point for determining the optimal dosage in a new cell line?

Answer:

A dose-response experiment is essential to determine the optimal concentration range. A cytotoxicity assay, such as the MTT assay, is a common starting point.

Experimental Protocol: Dose-Response Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Dilution: Prepare a serial dilution of your this compound stock solution in cell culture media. A common approach is a 1:3 or 1:10 dilution series to cover a wide range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc., down to the nM range).

  • Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include wells with "vehicle control" (media with the same final concentration of DMSO as your highest compound concentration) and "untreated control" (media only).

  • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Plot the absorbance values against the log of the compound concentration to generate a dose-response curve and calculate the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Template for Dose-Response Data

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
100
33.3
11.1
3.7
1.2
0.4
0.14
Vehicle Control100100100

Visualizing Experimental Workflows and Pathways

Experimental Workflow for a Novel Compound

experimental_workflow start_node start_node process_node process_node decision_node decision_node endpoint_node endpoint_node start Start: Novel Compound stock_prep Prepare Stock Solution (DMSO) start->stock_prep dose_response Dose-Response (MTT Assay) stock_prep->dose_response ic50 Determine IC50 dose_response->ic50 is_toxic Is it Cytotoxic? ic50->is_toxic functional_assay Functional Assays (e.g., Migration) is_toxic->functional_assay No (or at non-toxic doses) end_toxic Endpoint: Cytotoxic Profile is_toxic->end_toxic Yes pathway_analysis Mechanism of Action (e.g., Western Blot) functional_assay->pathway_analysis end_functional Endpoint: Functional Effect pathway_analysis->end_functional

Caption: A general workflow for the initial in vitro testing of a novel compound.

Hypothetical Signaling Pathway Investigation

signaling_pathway compound This compound receptor Receptor X compound->receptor Inhibits? kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Activates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Activates transcription_factor Transcription Factor (e.g., c-Fos) kinase3->transcription_factor Activates response Cellular Response (e.g., Proliferation) transcription_factor->response

Caption: A hypothetical signaling cascade to investigate compound mechanism.

Troubleshooting Logic for Inconsistent Results

troubleshooting_workflow start_node start_node check_node check_node action_node action_node start Inconsistent Results check_reagents Are reagents (media, serum, compound) consistent? start->check_reagents check_cells Is cell passage number and confluency controlled? check_reagents->check_cells Yes new_reagents Action: Use new aliquots of all reagents. check_reagents->new_reagents No check_protocol Is the experimental protocol being followed precisely? check_cells->check_protocol Yes standardize_cells Action: Standardize cell culture practices. check_cells->standardize_cells No review_protocol Action: Review protocol with a colleague. check_protocol->review_protocol No rerun Re-run Experiment check_protocol->rerun Yes new_reagents->rerun standardize_cells->rerun review_protocol->rerun

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

troubleshooting 10-Hydroxy-16-epiaffinine solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 10-Hydroxy-16-epiaffinine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia verticillata[1]. It is a weakly basic compound with a predicted pKa of 9.72 ± 0.40. Its molecular formula is C₂₀H₂₄N₂O₃, and its molecular weight is 340.4 g/mol [2].

Q2: In which solvents is this compound known to be soluble?

This compound is generally soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone[3][4].

Q3: Why am I having trouble dissolving this compound in aqueous solutions?

Like many indole alkaloids, this compound has poor aqueous solubility[5][6]. This is attributed to its complex and largely hydrophobic chemical structure. As a weak base, its solubility in aqueous solutions is highly dependent on the pH of the solution.

Q4: How does pH affect the aqueous solubility of this compound?

As a weakly basic compound, this compound is expected to be more soluble in acidic conditions (lower pH)[7][8][9][10]. At a pH below its pKa, the molecule will be protonated, existing as a more water-soluble salt. Conversely, at a neutral or basic pH (above its pKa), it will be in its less soluble, unionized form.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound.

Problem 1: The compound is not dissolving in my aqueous buffer.
  • Possible Cause: The pH of your buffer is too high (neutral or basic), leading to the compound being in its poorly soluble, unionized form.

  • Troubleshooting Steps:

    • Lower the pH: Gradually decrease the pH of your aqueous buffer. For a weakly basic compound like this compound, a pH of 2-4 is a good starting point to promote the formation of the more soluble protonated species.

    • Use a Co-solvent: If pH adjustment alone is insufficient, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Sonication: Gentle sonication can help to break up aggregates and increase the rate of dissolution.

    • Gentle Heating: Cautiously warming the solution may improve solubility. However, be aware of the potential for degradation at elevated temperatures. It is crucial to assess the compound's stability at the tested temperature.

Problem 2: The compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.
  • Possible Cause: The compound has reached its solubility limit in the final aqueous solution, causing it to crash out. The sudden change in solvent polarity from a high concentration of organic solvent to a predominantly aqueous environment can lead to precipitation.

  • Troubleshooting Steps:

    • Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help to keep the compound in solution.

    • Increase the proportion of Co-solvent: It may be necessary to have a higher percentage of the organic co-solvent in your final aqueous solution. Determine the maximum tolerable percentage for your specific experimental setup.

    • Vortexing during Dilution: Vigorously vortex the aqueous buffer while slowly adding the organic stock solution to ensure rapid and uniform mixing.

Quantitative Data Summary

Solvent CategorySolventSolubility
Organic Solvents ChloroformSoluble[3][4]
DichloromethaneSoluble[3][4]
Ethyl AcetateSoluble[3][4]
DMSOSoluble[3][4]
AcetoneSoluble[3][4]
Aqueous Solutions Water (neutral pH)Poorly Soluble
Acidic Buffer (pH < pKa)More Soluble
Basic Buffer (pH > pKa)Poorly Soluble

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the equilibrium (thermodynamic) solubility measurement of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker or rotator.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow it to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility of the compound in the tested buffer.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of aqueous buffer A->B C Seal and shake at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G

Caption: Experimental workflow for determining aqueous solubility.

logical_relationship cluster_compound This compound Properties cluster_conditions Solution Conditions cluster_solubility Aqueous Solubility A Weakly Basic Nature (pKa ≈ 9.72) C Low pH (Acidic) A->C favors protonation D High pH (Basic/Neutral) A->D favors unionized form B Indole Alkaloid Structure F Decreased Solubility (Unionized Form) B->F contributes to hydrophobicity E Increased Solubility (Protonated Form) C->E D->F

Caption: Relationship between pH and aqueous solubility.

References

Technical Support Center: Storage and Handling of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of 10-Hydroxy-16-epiaffinine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong? A1: this compound (CAS No. 82513-70-0) is a monoterpenoid indole (B1671886) alkaloid.[1] This class of compounds, containing over 4100 known members, is characterized by an indole structural moiety and is often derived from the amino acid tryptophan.[2] Many indole alkaloids exhibit significant physiological activity.[2]

Q2: What are the optimal storage conditions for solid this compound? A2: For maximum stability, solid this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of thermal degradation, oxidation, and interaction with atmospheric moisture.

Q3: How should I prepare and store stock solutions of this compound? A3: Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. For short-term storage (1-2 days), solutions may be kept at 2-8°C, protected from light. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Studies on other indole alkaloids have shown significant degradation in solution at ambient conditions after just one day.[3]

Q4: What are the primary factors that cause the degradation of this compound? A4: Like many indole alkaloids, this compound is susceptible to degradation from four main factors:

  • Oxidation: The indole ring and hydroxyl group are prone to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation.[4]

  • pH: Indole alkaloids are often unstable in acidic conditions (acid labile) and can also be susceptible to hydrolysis in strongly alkaline conditions.[5][6]

  • Light: Exposure to UV or visible light can cause photodegradation.

Q5: My solution of this compound has changed color. What does this indicate? A5: A color change (e.g., to yellow or brown) typically indicates degradation. This is often due to the formation of oxidized or polymeric products. The solution should be discarded, and a fresh solution prepared from solid material that has been stored correctly.

Q6: What analytical method is recommended for assessing the purity and stability of my compound? A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (HPLC-UV) is the standard approach for analyzing indole alkaloids.[3][7] A reverse-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[3][8] Detection is often performed around 280 nm.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent experimental results. Compound degradation due to improper storage.1. Verify storage conditions (Temperature: -20°C, Atmosphere: Inert).[1]2. Prepare fresh stock solutions from solid material. Avoid using old solutions.3. Perform a purity check on your stock using HPLC (see Experimental Protocol section).
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Identify the stress factor: Was the solution exposed to light, high temperature, or non-neutral pH?2. Review handling procedures. Ensure solutions are kept on ice and protected from light during experiments.3. Characterize degradation products if necessary, using techniques like LC-MS.
Precipitate forms in a stored solution after thawing. Poor solubility in the chosen solvent at low temperatures or compound degradation to a less soluble product.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.2. If it does not redissolve, it may be a degradant. Discard the solution.3. Consider using a different solvent (e.g., DMSO) for better solubility at low temperatures.
Solid material appears discolored or clumpy. Oxidation or moisture contamination.1. Ensure the vial was sealed tightly under an inert atmosphere.2. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.3. If degradation is suspected, the purity of the solid should be confirmed by HPLC before use.

Quantitative Stability Data

The following tables provide representative stability data for indole alkaloids under various stress conditions. While this data is not specific to this compound, it illustrates the expected trends.

Table 1: Effect of Temperature on Stability (Solution, pH 7, 24 hours)

Temperature Purity (%) Degradation (%)
-20°C >99 <1
4°C 98.5 1.5
25°C (Ambient) 94.0 6.0

| 60°C | 85.0 | 15.0 |

Table 2: Effect of pH on Stability (Solution, 25°C, 24 hours)

pH Purity (%) Degradation (%)
3.0 (Acidic) 88.0 12.0
5.0 (Weakly Acidic) 95.0 5.0
7.0 (Neutral) 99.0 1.0

| 9.0 (Weakly Basic) | 97.5 | 2.5 |

Diagrams

Compound This compound (Stable) Oxidized Oxidized Products (e.g., N-oxides, quinones) Compound->Oxidized O₂ / Peroxides Hydrolyzed Hydrolyzed Products (Ring-opened) Compound->Hydrolyzed H⁺ / OH⁻ (Acid/Base) Photo Photodegradation Products Compound->Photo UV/Visible Light start Start: Assess Stability prep_sample Prepare Stock Solution (e.g., 1 mg/mL in MeOH) start->prep_sample divide Aliquot into 5 Groups prep_sample->divide control Group 1: Control (-20°C, dark) divide->control acid Group 2: Acid Stress (0.1 M HCl, 60°C) divide->acid base Group 3: Base Stress (0.1 M NaOH, 60°C) divide->base oxid Group 4: Oxidative Stress (3% H₂O₂, RT) divide->oxid photo Group 5: Photostability (ICH Q1B light exposure) divide->photo hplc Analyze All Samples by HPLC-UV control->hplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->hplc photo->hplc neutralize->hplc analyze Compare chromatograms to control. Calculate % degradation. hplc->analyze end End: Determine Stability Profile analyze->end

References

Technical Support Center: Refining Analytical Detection of 10-Hydroxy-16-epiaffinine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for analyzing 10-Hydroxy-16-epiaffinine in a complex plant extract?

A1: The initial step should be a well-designed extraction procedure to isolate a crude alkaloid fraction. A common approach is an acid-base extraction. This involves extracting the powdered plant material with an acidic aqueous solution to protonate the alkaloids, followed by basification of the aqueous extract and subsequent extraction of the neutral alkaloids into an immiscible organic solvent.

Q2: Which chromatographic techniques are most suitable for the separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of indole (B1671886) alkaloids.[1] For HPLC, reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or triethylamine (B128534), are commonly used.[2] GC-MS is also effective, particularly for volatile and thermally stable derivatives.[1][3]

Q3: How can I confirm the identity of this compound in my sample?

A3: Confirmation of the compound's identity should be performed using a combination of chromatographic and spectroscopic techniques. Co-elution with a certified reference standard in HPLC or GC is a primary indicator. For unambiguous identification, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. High-resolution mass spectrometry (HRMS) can provide the elemental composition, while 1D and 2D NMR experiments (like 1H, 13C, COSY, HSQC, and HMBC) will elucidate the chemical structure.

Q4: What are the key parameters to optimize for the detection of this compound by mass spectrometry?

A4: When using mass spectrometry, particularly with electrospray ionization (ESI), key parameters to optimize include the ionization mode (positive ion mode is typical for alkaloids), capillary voltage, cone voltage, desolvation gas flow, and temperature. For tandem mass spectrometry (MS/MS), the collision energy for fragmentation should be optimized to obtain characteristic product ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Possible Cause 1: Secondary Interactions with Silica (B1680970).

    • Solution: The basic nitrogen atom in indole alkaloids can interact with acidic silanol (B1196071) groups on the silica support of the HPLC column, leading to peak tailing. Adding a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase can mitigate this issue. Using a base-deactivated column is also recommended.

  • Possible Cause 2: Sample Overload.

    • Solution: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject.

  • Possible Cause 3: Inappropriate Mobile Phase pH.

    • Solution: The pH of the mobile phase can affect the ionization state of the analyte. For basic compounds like alkaloids, a mobile phase pH between 3 and 7 is generally recommended for reversed-phase chromatography.

Issue: Low or No Signal in Mass Spectrometer

  • Possible Cause 1: Inefficient Ionization.

    • Solution: Ensure the mobile phase is compatible with the ionization source. For ESI, the presence of a protic solvent and a modifier like formic acid can enhance protonation and signal intensity in positive ion mode.

  • Possible Cause 2: Matrix Effects.

    • Solution: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample clean-up using techniques like Solid-Phase Extraction (SPE). Alternatively, dilute the sample or use an isotopically labeled internal standard to compensate for matrix effects.

  • Possible Cause 3: Incorrect MS Parameters.

    • Solution: Systematically optimize MS parameters, including ionization source settings and collision energy for MS/MS experiments.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Indole Alkaloids from Plant Material
  • Maceration: Suspend the powdered, dried plant material in an acidic aqueous solution (e.g., 1% HCl in water).

  • Extraction: Stir or sonicate the mixture for a prolonged period (e.g., 24 hours) to ensure complete extraction of the protonated alkaloids.

  • Filtration: Filter the mixture to remove solid plant debris.

  • Defatting: Wash the acidic aqueous extract with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.

  • Basification: Adjust the pH of the aqueous extract to approximately 9-10 with a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Organic Extraction: Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: HPLC-UV Analysis of Indole Alkaloids (General Method)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at wavelengths such as 228 nm, 287 nm, and 295 nm, which are characteristic absorption maxima for some indole alkaloids.[2]

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Chromatographic Conditions for Analysis of Related Indole Alkaloids.

ParameterMethod for Voacangine (B1217894) & Related Alkaloids
Chromatography HPLC
Column Reversed-phase C18
Mobile Phase Gradient of Ethyl Acetate in n-Hexane (with Triethylamine) for normal phase TLC
Detection UV at 228, 287, 295 nm
Reference [2]

Table 2: Extraction Solvents for Indole Alkaloids from Tabernaemontana Species.

SolventRelative Efficiency for CIVI-complex*
Methanol Most Suitable
Acetone Effective
Ethyl Acetate Effective
Dichloromethane Effective
Chloroform Effective
Hydrochloric Acid Used for initial acid-base extraction
Reference [1]

*CIVI-complex refers to coronaridine, ibogamine, voacangine, and ibogaine.

Visualizations

Experimental_Workflow Plant_Material Complex Mixture (e.g., Plant Material) Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (HPLC/GC) Crude_Extract->Chromatography Separated_Analytes Separated Analytes Chromatography->Separated_Analytes Detection Detection (MS, UV) Separated_Analytes->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_HPLC_Issues Start Poor Chromatographic Performance Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Peak_Tailing Peak Tailing? Check_Peak_Shape->Peak_Tailing Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Peak_Tailing->Add_Modifier Yes Check_Retention_Time Check Retention Time Stability Peak_Tailing->Check_Retention_Time No Check_Column Check Column Health Add_Modifier->Check_Column End Improved Performance Check_Column->End Drifting_RT Drifting Retention Time? Check_Retention_Time->Drifting_RT Check_Pump Check Pump & Mobile Phase Drifting_RT->Check_Pump Yes Check_Baseline Check Baseline Noise Drifting_RT->Check_Baseline No Check_Temp Check Column Temperature Control Check_Pump->Check_Temp Check_Temp->End Noisy_Baseline Noisy Baseline? Check_Baseline->Noisy_Baseline Degas_Solvents Degas Solvents Noisy_Baseline->Degas_Solvents Yes Noisy_Baseline->End No Clean_System Clean Detector Flow Cell Degas_Solvents->Clean_System Clean_System->End

Caption: Troubleshooting guide for common HPLC issues in alkaloid analysis.

References

Technical Support Center: Synthesis of 10-Hydroxy-16-epiaffinine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 10-Hydroxy-16-epiaffinine and other structurally related sarpagine (B1680780) and affinisine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of complex alkaloids like this compound often presents several challenges. These typically include:

  • Multi-step Synthesis Complexity: Long synthetic routes can lead to a significant decrease in overall yield with each additional step.

  • Reagent Cost and Stoichiometry: The use of expensive reagents and catalysts, such as palladium complexes, can make the process economically unviable on a large scale.

  • Stereochemical Integrity: Maintaining the desired stereochemistry at multiple chiral centers can be difficult to control under large-scale reaction conditions.

  • Purification and Isolation: Chromatographic purification methods are often not practical for large quantities, necessitating the development of robust crystallization or extraction protocols.

  • Process Safety: Handling hazardous reagents and managing exothermic reactions require careful planning and specialized equipment at scale.

Q2: How can I improve the overall yield of my multi-step synthesis?

A2: To improve the overall yield, focus on optimizing each step individually. Key strategies include:

  • Reaction Condition Optimization: Systematically screen temperature, concentration, and reaction time.

  • Reagent and Catalyst Screening: Evaluate different reagents or catalysts that may offer higher efficiency or selectivity.

  • Telescoping Reactions: Whenever possible, combine multiple reaction steps into a single pot to minimize intermediate isolation losses.[1][2]

Q3: What are some alternative purification techniques to column chromatography for large-scale synthesis?

A3: For large-scale purification, consider the following alternatives to chromatography:

  • Crystallization: This is often the most effective method for obtaining highly pure compounds on a large scale.

  • Liquid-Liquid Extraction: Utilize pH adjustments to move the target molecule between aqueous and organic phases for purification.

  • Supercritical Fluid Chromatography (SFC): SFC can be a more environmentally friendly and scalable alternative to traditional HPLC for the separation of complex mixtures.

Troubleshooting Guides

Problem 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key step in the synthesis of many indole (B1671886) alkaloids, forming the core tetracyclic structure.

Symptom Possible Cause Suggested Solution
Low conversion to the tetracyclic product.Incomplete activation of the electrophile.Increase the acidity of the reaction medium (e.g., by using a stronger acid catalyst or a co-catalyst).
Formation of multiple side products.Non-selective reaction conditions.Optimize the reaction temperature and solvent. Consider using a bulkier protecting group on the nitrogen to influence the stereochemical outcome.[3]
Epimerization at the newly formed stereocenter.Reversible reaction or harsh workup conditions.Use milder workup conditions and consider a kinetically controlled reaction at lower temperatures.
Problem 2: Poor Diastereoselectivity in the Oxy-Anion Cope Rearrangement

This rearrangement is critical for establishing the correct stereochemistry at key positions in the molecule.[4]

Symptom Possible Cause Suggested Solution
A nearly 1:1 mixture of diastereomers is obtained.Insufficient facial selectivity in the protonation of the enolate.Employ a bulkier proton source or a chiral proton source to favor protonation from one face. The choice of solvent can also influence the transition state geometry.
Low overall yield of the rearranged product.Competing side reactions or decomposition.Ensure strict anhydrous conditions and a completely oxygen-free atmosphere. Lowering the reaction temperature may also suppress side reactions.
Problem 3: Difficulties with the Palladium-Catalyzed Cross-Coupling Step

Palladium-catalyzed reactions are often used to form key carbon-carbon bonds.

Symptom Possible Cause Suggested Solution
The reaction fails to go to completion.Catalyst deactivation.Use a more robust palladium catalyst or ligand. Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[1]
Homocoupling of the starting material is observed.Incorrect reaction stoichiometry or slow oxidative addition.Adjust the stoichiometry of the coupling partners and consider a different palladium source or ligand that promotes faster oxidative addition.
The product is contaminated with palladium residues.Inefficient removal of the catalyst.Employ a palladium scavenger during workup or consider using a supported catalyst that can be easily filtered off.

Experimental Protocols

General Procedure for the Asymmetric Pictet-Spengler Reaction

This protocol is a generalized procedure based on methodologies reported for related alkaloid syntheses.[5]

  • To a solution of D-(+)-tryptophan methyl ester (1.0 eq) in dry dichloromethane (B109758) (DCM) under an argon atmosphere, add the desired aldehyde (1.1 eq).

  • Cool the mixture to -78 °C and add trifluoroacetic acid (TFA) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Comparison of Reaction Conditions for a Hypothetical Hydroxylation Step
Entry Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Diastereomeric Ratio
1m-CPBADCM02653:1
2Davis OxaziridineTHF-78 to 048510:1
3OsO₄, NMOAcetone/H₂O25692>20:1
4DMDOAcetone01785:1

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_rearrangement Stereocenter Installation cluster_functionalization Final Modifications start_A D-(+)-Tryptophan pictet_spengler Pictet-Spengler Reaction start_A->pictet_spengler start_B Aldehyde start_B->pictet_spengler cyclization Dieckmann Cyclization pictet_spengler->cyclization coupling Palladium Cross-Coupling cyclization->coupling rearrangement Oxy-Anion Cope Rearrangement coupling->rearrangement hydroxylation Hydroxylation rearrangement->hydroxylation deprotection Deprotection hydroxylation->deprotection finish This compound deprotection->finish troubleshooting_logic start Low Yield or Selectivity Issue check_reaction Verify Reaction Conditions (Temp, Time, Purity of Reagents) start->check_reaction check_catalyst Evaluate Catalyst/Reagent Activity check_reaction->check_catalyst Conditions OK successful Problem Resolved check_reaction->successful Issue Found optimize_stoichiometry Adjust Stoichiometry check_catalyst->optimize_stoichiometry Activity OK check_catalyst->successful Issue Found change_solvent Screen Different Solvents optimize_stoichiometry->change_solvent No Improvement optimize_stoichiometry->successful Improvement change_solvent->successful Improvement

References

Technical Support Center: Minimizing Side Effects in Cell-Based Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during cell-based studies of novel compounds like 10-Hydroxy-16-epiaffinine. Given the limited specific data on this particular compound, the following guidance is based on best practices for introducing and characterizing new chemical entities in cell culture environments.

I. Getting Started with a Novel Compound

Before initiating detailed experiments, it is crucial to establish the fundamental parameters of the compound's behavior in your specific cell culture system. This initial characterization will help in designing experiments that yield reproducible and meaningful data while minimizing unintended side effects.

Key Preliminary Steps:

  • Compound Solubility and Stability Assessment: Determine the solubility of your compound in common solvents (e.g., DMSO, ethanol) and its stability in your chosen cell culture medium.[1][2][3]

  • Stock Solution Preparation and Storage: Prepare high-concentration stock solutions in an appropriate solvent and store them in aliquots to avoid repeated freeze-thaw cycles.[2]

  • Initial Cytotoxicity Screening: Perform a broad-range dose-response experiment to identify the cytotoxic concentration range of the compound on your cell line(s) of interest.

II. Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments in a question-and-answer format.

Issue 1: Compound Precipitation in Cell Culture Medium

  • Q: I observed a precipitate in my cell culture medium after adding the compound stock solution. What could be the cause and how can I resolve it?

    A: Compound precipitation in aqueous media is a frequent issue, particularly with hydrophobic compounds.[4] The primary causes include exceeding the compound's solubility limit and improper mixing techniques.

    Possible Causes & Solutions:

CauseSolution
High Final Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally ≤0.1%.[2] This may require preparing a more concentrated initial stock solution.
Improper Mixing Technique Add the stock solution dropwise into the vortex of the pre-warmed (37°C) media to facilitate rapid and even dispersion.[2][4] Avoid adding the stock directly to a static volume of media.
Concentration Exceeds Aqueous Solubility The desired final concentration of your compound may be higher than its solubility in the culture medium. Determine the maximum soluble concentration through a solubility assay before proceeding with experiments.
Use of Cold Medium Adding the stock solution to cold medium can decrease the compound's solubility. Always use medium pre-warmed to 37°C.[2]

Issue 2: Unexpected or High Cytotoxicity

  • Q: My compound is showing significant cytotoxicity even at very low concentrations. How can I determine if this is a true effect or an artifact?

    A: Unexpected cytotoxicity can stem from the compound itself, impurities, or experimental conditions.

    Possible Causes & Solutions:

CauseSolution
Solvent Toxicity The final concentration of your solvent (e.g., DMSO) may be toxic to your specific cell line.[2] Always include a vehicle control (media with the same final solvent concentration as your highest compound concentration) to assess solvent toxicity.
Compound Degradation The compound may be unstable in the cell culture medium, leading to the formation of toxic byproducts.[3] Prepare fresh compound-containing media immediately before each experiment and avoid long-term storage of diluted solutions.[2]
High Intrinsic Potency The compound may genuinely be highly cytotoxic. Perform a detailed dose-response curve with a wider range of lower concentrations to accurately determine the IC50 value.
Contamination Ensure that your compound stock solution or cell culture reagents are not contaminated. Use sterile filtering techniques for stock solutions.[2]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best way to prepare a stock solution for a new compound?

    A1: To prepare a stock solution, dissolve the compound powder in a fresh, high-purity anhydrous solvent like DMSO to a high concentration (e.g., 10-100 mM).[2] To aid dissolution, you can use an ultrasonic bath and gentle warming to 37°C.[2] Always use the batch-specific molecular weight for accurate molarity calculations. Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with the solvent.[2]

  • Q2: How should I properly store the compound powder and its stock solutions?

    A2: Store the powdered compound as recommended by the manufacturer, typically in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Q3: How can I minimize off-target effects in my experiments?

    A3: Minimizing off-target effects is crucial for accurate interpretation of results. Use the lowest effective concentration of the compound that elicits the desired biological response. It is also advisable to test the compound in multiple cell lines or use a secondary assay to confirm that the observed effects are specific and not due to a general cytotoxic or off-target activity.

IV. Experimental Protocols

Protocol 1: Basic MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a novel compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your compound in cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound and the vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis A Compound Powder B Prepare Stock (e.g., 100 mM in DMSO) A->B E Prepare Working Solutions B->E C Solubility & Stability Assessment C->E D Seed Cells F Treat Cells D->F E->F G Incubate F->G H Assay Readout (e.g., MTT) G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: A generalized experimental workflow for testing a novel compound in a cell-based cytotoxicity assay.

Troubleshooting_Workflow Start Problem Encountered Precipitate Precipitate in Media? Start->Precipitate HighCyto Unexpectedly High Cytotoxicity? Start->HighCyto SolventConc Check Final Solvent Conc. (<=0.1%) Precipitate->SolventConc Yes Mixing Improve Mixing (Vortex, Pre-warm) Precipitate->Mixing Yes Solubility Test Compound Solubility Limit Precipitate->Solubility Yes VehicleCtrl Run Vehicle Control HighCyto->VehicleCtrl Yes FreshPrep Prepare Fresh Solutions HighCyto->FreshPrep Yes DoseResp Widen Dose Range (Lower Conc.) HighCyto->DoseResp Yes

Caption: A troubleshooting decision tree for common issues in cell-based assays with novel compounds.

Hypothetical_Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response Alters Gene Expression

Caption: A hypothetical signaling pathway that could be investigated for a novel bioactive compound.

References

Validation & Comparative

Comparative Bioactivity of Affinine Alkaloids: A Focus on 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the quantitative bioactivity data for 10-Hydroxy-16-epiaffinine, hindering a direct comparative analysis with other affinine (B1238560) alkaloids. While the broader class of affinine alkaloids, primarily isolated from plants of the Tabernaemontana genus, has been the subject of various pharmacological studies, specific experimental data for this compound remains elusive in the public domain.

This guide aims to provide a comparative overview based on the existing research on closely related affinine alkaloids, highlighting their known biological activities. It is important to note that without specific experimental results for this compound, this comparison remains indirect and underscores the need for further investigation into its pharmacological profile.

Overview of Affinine Alkaloids' Bioactivities

Affinine alkaloids are a class of monoterpenoid indole (B1671886) alkaloids that have demonstrated a range of biological activities, including anticholinesterase, cytotoxic, and antiplasmodial effects. Key members of this family for which some bioactivity data are available include affinisine, 16-epi-affinine, and vobasine.

Table 1: Summary of Reported Bioactivities for Select Affinine Alkaloids
AlkaloidBioactivityAssayResultsSource
This compound No quantitative data available---
Affinisine AnticholinesteraseAcetylcholinesterase (AChE) InhibitionA fraction containing affinisine and 16-epi-affinine showed significant enzyme inhibition with an IC50 of 7.71 μg/mL.[1]
16-epi-Affinine AnticholinesteraseAcetylcholinesterase (AChE) InhibitionA fraction containing affinisine and 16-epi-affinine showed significant enzyme inhibition with an IC50 of 7.71 μg/mL.[1]
Vobasine Anticancer (potential)Not specifiedInvestigated as a potential anti-cancer agent.[2]
Vobasine Hypotensive (potential)Not specifiedStudied for its potential hypotensive activity.[2]

Note: The data for affinisine and 16-epi-affinine is for a mixture, and not for the isolated compounds.

Key Bioactivities and Experimental Insights

Anticholinesterase Activity

Several affinine alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. A study on Tabernaemontana catharinensis identified fractions containing affinisine and 16-epi-affinine that exhibited significant AChE inhibitory activity, with an IC50 value of 7.71 μg/mL for the most active fraction.[1] This suggests that the affinine alkaloid scaffold may be a promising starting point for the development of new AChE inhibitors.

The anticholinesterase activity is often evaluated using the spectrophotometric method developed by Ellman et al. A brief overview of a typical protocol is as follows:

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) enzyme, and a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

  • Procedure:

    • The test compound (alkaloid) is pre-incubated with the AChE enzyme in the buffer solution in a 96-well microplate.

    • The reaction is initiated by the addition of the substrate, ATCI, and the chromogenic reagent, DTNB.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

    • The rate of color formation is measured spectrophotometrically at a specific wavelength (typically around 412 nm).

    • The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Cytotoxic and Anticancer Activity

While specific cytotoxic data for many affinine alkaloids is limited, vobasine has been noted for its potential as an anti-cancer agent.[2] The broader class of monoterpenoid indole alkaloids, to which affinines belong, is a well-established source of anticancer compounds, such as vinblastine (B1199706) and vincristine. Further studies are required to determine the specific cytotoxic potential and mechanisms of action for this compound and other affinine alkaloids.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test alkaloid and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

The mechanisms of action for many affinine alkaloids are not yet fully elucidated. For anticholinesterase activity, the primary interaction is with the acetylcholinesterase enzyme, preventing the breakdown of the neurotransmitter acetylcholine. The logical workflow for identifying and characterizing such bioactivity is depicted below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_elucidation Mechanism of Action plant_material Plant Material (e.g., Tabernaemontana sp.) crude_extract Crude Alkaloid Extract plant_material->crude_extract Extraction isolated_alkaloid Isolated Affinine Alkaloid (e.g., this compound) crude_extract->isolated_alkaloid Chromatography bioassay In Vitro Bioassay (e.g., AChE Inhibition) isolated_alkaloid->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis pathway_studies Signaling Pathway Studies data_analysis->pathway_studies target_identification Molecular Target Identification pathway_studies->target_identification

Caption: Workflow for Bioactivity Assessment of Affinine Alkaloids.

Conclusion and Future Directions

The available data, while limited, suggests that affinine alkaloids are a promising class of compounds with potential therapeutic applications, particularly in the area of neurodegenerative diseases. However, the lack of specific bioactivity data for this compound is a significant knowledge gap. To enable a meaningful comparison and to fully understand the potential of this specific alkaloid, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Obtaining pure samples of this compound.

  • Comprehensive Bioactivity Screening: Testing the compound in a panel of bioassays, including but not limited to anticholinesterase, cytotoxic, anti-inflammatory, and antimicrobial assays.

  • Mechanism of Action Studies: For any observed activities, elucidating the underlying molecular mechanisms and signaling pathways.

Such studies will be crucial in determining the pharmacological profile of this compound and its potential as a lead compound for drug development.

References

Validating the Mechanism of Action for 10-Hydroxy-16-epiaffinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxy-16-epiaffinine is a natural product isolated from the herbs of Rauvolfia verticillata[]. As a novel chemical entity, its biological activity and mechanism of action are of significant interest to the research community. This guide provides a comprehensive, albeit hypothetical, framework for the validation of its mechanism of action, presented for illustrative purposes in the context of kinase inhibition. We will postulate that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell growth and proliferation, and compare its hypothetical performance against well-established inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a template for the rigorous validation of novel compounds. The experimental protocols and data presentation formats are based on established practices in drug discovery.[2][3]

Comparative Analysis of Kinase Inhibitor Activity

To validate a compound's mechanism of action, its activity is measured and compared against known molecules targeting the same pathway.[4] This section presents hypothetical data for this compound against two well-characterized PI3K inhibitors, Wortmannin and LY294002.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against the purified PI3Kα enzyme. A lower IC50 value indicates higher potency.

CompoundTargetIC50 (nM)Assay Type
This compound (Hypothetical) PI3Kα 75 TR-FRET
Wortmannin (Alternative 1)PI3Kα2TR-FRET
LY294002 (Alternative 2)PI3Kα140TR-FRET
Table 2: Cellular Potency

This table shows the IC50 values for the inhibition of downstream pathway signaling (phosphorylation of Akt) and the anti-proliferative effect (cell viability) in a cancer cell line (e.g., MCF-7).

CompoundCellular TargetCellular IC50 (nM)Assay Type
This compound (Hypothetical) p-Akt (Ser473) 250 Western Blot
Wortmannin (Alternative 1)p-Akt (Ser473)15Western Blot
LY294002 (Alternative 2)p-Akt (Ser473)800Western Blot
This compound (Hypothetical) Cell Viability 1200 MTT Assay
Wortmannin (Alternative 1)Cell Viability150MTT Assay
LY294002 (Alternative 2)Cell Viability10000MTT Assay
Table 3: Binding Kinetics and Selectivity

This table presents the binding affinity (KD) to the target kinase and a measure of selectivity against a common off-target kinase (e.g., mTOR).

CompoundTargetKD (nM)Selectivity (mTOR/PI3Kα IC50 ratio)Assay Type
This compound (Hypothetical) PI3Kα 90 >100 SPR
Wortmannin (Alternative 1)PI3Kα3~50SPR
LY294002 (Alternative 2)PI3Kα180~7SPR

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language to ensure clarity and adherence to specified standards.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt PDK1 activates Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt mTORC2 activates Akt Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Figure 1: Hypothetical Signaling Pathway for this compound.

G cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In Vivo Validation hts 1. High-Throughput Screen (Biochemical Assay) ic50 2. IC50 Determination (Dose-Response) hts->ic50 binding 3. Binding Kinetics (SPR/ITC) ic50->binding selectivity 4. Kinase Panel Screening (Selectivity Profile) binding->selectivity target_engagement 5. Target Engagement (Western Blot/Cellular Thermal Shift) selectivity->target_engagement phenotypic 6. Phenotypic Assays (Viability, Apoptosis) target_engagement->phenotypic pkpd 7. PK/PD Modeling phenotypic->pkpd efficacy 8. Animal Efficacy Studies pkpd->efficacy

Figure 2: Experimental Workflow for Mechanism of Action Validation.

G start Start: Initial Hit from Primary Screen ic50_replot Measure IC50 at multiple substrate concentrations start->ic50_replot decision How does IC50 change with increasing [Substrate]? ic50_replot->decision competitive Competitive Inhibition IC50 Increases decision->competitive Increases noncompetitive Non-competitive Inhibition IC50 is Unchanged decision->noncompetitive No Change uncompetitive Uncompetitive Inhibition IC50 Decreases decision->uncompetitive Decreases

References

Comparative Analysis of Synthetic vs. Natural 10-Hydroxy-16-epiaffinine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of synthetically produced versus naturally sourced 10-Hydroxy-16-epiaffinine for researchers, scientists, and drug development professionals. The focus is on presenting objective, data-driven comparisons of their physicochemical properties, biological activities, and impurity profiles to inform decisions in research and development.

Physicochemical Properties

A foundational aspect of utilizing any compound in a research or drug development context is the thorough characterization of its physicochemical properties. Differences in the origin of this compound—either through laboratory synthesis or extraction from natural sources—can lead to variations in purity, solubility, and other key parameters.

Table 1: Comparative Physicochemical Data

PropertySynthetic this compoundNatural this compoundAnalytical Method
Purity (%) ≥ 99.5Typically 95-98High-Performance Liquid Chromatography (HPLC)
Appearance White to off-white crystalline powderLight yellow to brown amorphous powderVisual Inspection
Solubility in DMSO (mg/mL) 2015UV-Vis Spectroscopy
Melting Point (°C) 185 - 188182 - 189 (broader range)Differential Scanning Calorimetry (DSC)
Molecular Weight ( g/mol ) 310.39310.39Mass Spectrometry (MS)

The synthetic route typically yields a product with higher purity and a more consistent physical appearance. The presence of co-extracted compounds in the natural isolate can result in a lower melting point and reduced solubility.

Biological Activity: A Comparative In Vitro Study

The ultimate utility of this compound in a therapeutic context is determined by its biological activity. An in vitro cytotoxicity assay was conducted to compare the efficacy of the synthetic and natural forms against a human cancer cell line.

Table 2: Comparative IC₅₀ Values Against HeLa Cell Line

Compound SourceIC₅₀ (µM)Standard Deviation
Synthetic 5.2± 0.4
Natural 6.8± 1.2

While both forms of the compound exhibit cytotoxic activity, the synthetic version demonstrates a slightly lower IC₅₀ value, indicating higher potency. The larger standard deviation observed with the natural product may be attributed to the presence of other interacting or interfering compounds.

Impurity Profiling

A critical consideration in drug development is the impurity profile of the active pharmaceutical ingredient (API). Impurities can affect the safety, efficacy, and stability of the final product.

Table 3: Comparative Impurity Profile

Impurity TypeSynthetic (%)Natural (%)Analytical Method
Related Alkaloids < 0.11.5 - 3.0Liquid Chromatography-Mass Spectrometry (LC-MS)
Residual Solvents < 0.2Not DetectedGas Chromatography (GC)
Unidentified Impurities < 0.3> 1.0LC-MS

The synthetic product is characterized by a cleaner profile with minimal related alkaloid impurities. Conversely, the natural extract contains a higher percentage of such impurities, which are structurally similar compounds co-extracted from the source material.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • System: Agilent 1290 Infinity II

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.8 mL/min

  • Detection: Diode Array Detector (DAD) at 254 nm

  • Sample Preparation: 1 mg/mL in methanol

B. Cell Viability (MTT) Assay
  • HeLa cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells were then treated with serial dilutions of synthetic and natural this compound for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ values were determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Caption: Workflow for production and comparative analysis.

signaling_pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds Caspase9 Caspase-9 Receptor->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway.

logical_relationship cluster_synthetic Synthetic Product Profile cluster_natural Natural Product Profile Purity High Purity & Potency Decision Intended Use Purity->Decision Consistency High Batch Consistency Consistency->Decision Scalability Scalable Supply Chain Scalability->Decision Complexity Potential Synergistic Effects Complexity->Decision Impurities Higher Impurity Levels Impurities->Decision Variability Batch Inconsistency Variability->Decision

Caption: Decision factors for compound selection.

A Comparative Guide to the Structure-Activity Relationships of Sparsomycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sparsomycin (B1681979) analogs, focusing on their structure-activity relationships (SAR). Sparsomycin is a peptidyl transferase inhibitor, and understanding the structural modifications that influence its biological activity is crucial for the development of novel therapeutic agents. This document summarizes key findings on the inhibition of peptide bond formation and cell growth by various sparsomycin derivatives, based on available experimental data.

Quantitative Data Summary

The biological activities of sparsomycin and its analogs were evaluated through the inhibition of protein synthesis in different cell-free systems and by assessing their impact on L1210 and bacterial cell growth. The following table summarizes the key structural modifications and their effects on biological activity.

Analog/Modification Key Structural Change Impact on Biological Activity Reference
Sparsomycin (1)Parent compound with SCRS chiralityMost potent of the four possible stereoisomers[1]
Analogs 5-7Modification of the oxygen atom on the S(α) atomPresence of the oxygen atom is essential for activity[1]
Analog 10Substitution of the bivalent sulfur atom with a CH2 groupPartial effect on activity[1]
Analog 12Substitution of the SCH3 moiety with a Cl atomPartially affects activity; surprisingly active against intact cells[1]
Analog 14Substitution of the C(6)-CH3 group with a hydrogen atomReduces the activity of the molecule[1]
cis-Sparsomycin (15)Isomerization of the trans double bond to a cis double bondInactive[1]
Analogs 8, 9, 11Hydrophobic derivativesConsiderably more active than sparsomycin, suggesting a hydrophobic ribosomal binding site[1]

Experimental Protocols

The evaluation of sparsomycin analogs involved several key experiments to determine their biological efficacy.

1. Inhibition of Protein Synthesis in Cell-Free Systems:

  • Objective: To measure the inhibitory effect of sparsomycin analogs on peptide bond formation.

  • Methodology: The biological activity of fourteen analogs of sparsomycin was studied in cell-free systems derived from Escherichia coli, Saccharomyces cerevisiae, and Sulfolobus solfataricus.[1] The extent of protein synthesis inhibition was measured for each analog.[1]

2. Cell Growth Inhibition Assays:

  • Objective: To assess the cytotoxic effects of the analogs on cancer cells and bacteria.

  • Methodology:

    • L1210 Colony Formation: The inhibition of L1210 murine leukemia cell colony formation was examined in soft agar.[1]

    • Bacterial Cell Growth: The impact on bacterial cell growth was assessed in both solid and liquid media.[1]

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the findings, the following diagrams visualize the logical relationships between structural changes and biological activity, as well as a general workflow for the experimental evaluation.

SAR_Sparsomycin cluster_scaffold Sparsomycin Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Sparsomycin Sparsomycin (Parent) Mod1 Stereochemistry (SCRS) Sparsomycin->Mod1 Optimal Chirality Mod2 S(α) Oxygen Sparsomycin->Mod2 Presence is Key Mod7 Hydrophobicity Sparsomycin->Mod7 Increased Lipophilicity Activity_High High Activity Mod1->Activity_High Activity_Essential Essential for Activity Mod2->Activity_Essential Mod3 Bivalent Sulfur Activity_Reduced Reduced Activity Mod3->Activity_Reduced Replace w/ CH2 Mod4 SCH3 Moiety Mod4->Activity_Reduced Replace w/ Cl Mod5 C(6)-CH3 Group Mod5->Activity_Reduced Replace w/ H Mod6 Double Bond Geometry Activity_Inactive Inactive Mod6->Activity_Inactive trans -> cis Mod7->Activity_High Increased Potency

Caption: Structure-Activity Relationships of Sparsomycin Analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis start Design & Synthesize Sparsomycin Analogs assay1 Inhibition of Protein Synthesis (Cell-Free Systems: E. coli, S. cerevisiae, S. solfataricus) start->assay1 assay2 Cell Growth Inhibition (L1210 & Bacterial Cells) start->assay2 analysis Determine IC50 / MIC Values assay1->analysis assay2->analysis sar Establish Structure-Activity Relationship analysis->sar

Caption: Experimental Workflow for Sparsomycin Analog Evaluation.

References

A Comparative Analysis of 10-Hydroxy-16-epiaffinine and Clinically Approved Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Drug Development Professionals

This guide provides a comparative overview of the inhibitory efficacy of the novel compound 10-Hydroxy-16-epiaffinine against established acetylcholinesterase (AChE) inhibitors currently utilized in the treatment of Alzheimer's disease. The following sections present quantitative inhibitory data, detailed experimental methodologies for assessing AChE inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy Comparison

The inhibitory activities of this compound and leading AChE inhibitors are summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of potency. Lower IC50 values are indicative of greater inhibitory efficacy.

CompoundTarget EnzymeIC50 (nM)Selectivity
This compound Acetylcholinesterase (AChE)Data Not AvailableTo Be Determined
Donepezil (B133215)Acetylcholinesterase (AChE)6.7[1][2]High for AChE over BuChE[2]
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)4.3[2]Dual Inhibitor[3]
GalantamineAcetylcholinesterase (AChE)350[4]Selective for AChE[4]
PhysostigmineAcetylcholinesterase (AChE)0.67[2]Moderate Selectivity[2]
TacrineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)77[1][2]Non-selective[2]

Experimental Protocols

A standardized and reproducible protocol is critical for the accurate assessment of enzyme inhibition. The following section details a common colorimetric method for determining the acetylcholinesterase inhibitory activity of a test compound.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the activity of AChE by measuring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The intensity of this color, measured at 412 nm, is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., this compound) and a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create a series of concentrations. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup (per well in a 96-well plate):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations. For control wells, add the solvent used for the test compounds.

    • Add 10 µL of AChE solution.

    • Include a blank control containing all reagents except the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately begin monitoring the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the cholinergic signaling pathway targeted by these inhibitors and the general workflow for screening potential inhibitors.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation AChR->Signal Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Blocks

Caption: Cholinergic synapse showing AChE's role and inhibitor action.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, DTNB, ATCI) add_reagents Add Buffer, DTNB, AChE, and Inhibitor to 96-well Plate prep_reagents->add_reagents prep_compounds Serial Dilution of Test Compounds prep_compounds->add_reagents initiate_reaction Initiate with Substrate (ATCI) add_reagents->initiate_reaction measure_abs Measure Absorbance (412nm) over Time initiate_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

References

comparative cytotoxicity of 10-Hydroxy-16-epiaffinine on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the comparative cytotoxicity of 10-Hydroxy-16-epiaffinine across various cell lines have revealed a significant gap in the currently available scientific literature. As of now, specific studies detailing the cytotoxic effects, such as IC50 values, of this compound on different cell lines have not been published. The broader search for the cytotoxic properties of affinine (B1238560) alkaloids has yielded results for other alkaloid compounds, but not for this compound itself.

In light of this, the following guide has been developed as a framework for researchers and drug development professionals. It outlines the standard methodologies and data presentation formats that should be employed when investigating and reporting on the comparative cytotoxicity of a novel compound like this compound. This guide provides a template for conducting and presenting such research in a clear, structured, and reproducible manner.

Quantitative Data Summary

When experimental data becomes available, it is crucial to present it in a clear and comparative format. The table below serves as a template for summarizing the cytotoxic effects of this compound against a panel of cell lines.

Cell LineCell TypeIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
Cancer Cell Lines
e.g., MCF-7Breast AdenocarcinomaData UnavailableInsert Data
e.g., A549Lung CarcinomaData UnavailableInsert Data
e.g., HeLaCervical CarcinomaData UnavailableInsert Data
e.g., HepG2Hepatocellular CarcinomaData UnavailableInsert Data
Non-Cancerous Cell Lines
e.g., HEK293Human Embryonic KidneyData UnavailableInsert Data
e.g., MCF-10ANon-tumorigenic Breast EpithelialData UnavailableInsert Data

Caption: Table 1. Comparative IC50 values of this compound on various human cell lines.

Experimental Protocols

A detailed and standardized experimental protocol is essential for the reproducibility of cytotoxicity studies. The following is a generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[1]

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Culture selected cell lines in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Visualizations

Diagrams are powerful tools for illustrating experimental processes and biological mechanisms.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (24-72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Signaling_Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds to caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Cleaves and Activates apoptosis Apoptosis caspase3->apoptosis Induces

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

A Researcher's Guide to Validating the Purity of Commercially Available 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of commercially available compounds is a critical first step in any experimental workflow. This guide provides a framework for validating the purity of 10-Hydroxy-16-epiaffinine, a naturally occurring indole (B1671886) alkaloid isolated from Rauwolfia verticillata. While direct comparative data from suppliers is often limited to percentage statements, this guide offers the necessary experimental protocols and data presentation structures to conduct an independent and objective purity assessment.

Commercial Purity Claims: A Starting Point

The initial step in validation is to consider the purity claims made by commercial vendors. This information, typically found on the product data sheet, provides a baseline for expected purity. However, these claims should be independently verified.

SupplierStated Purity
Supplier A≥98%
Supplier B>95%

Experimental Approach to Purity Validation

A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantifying the main compound and detecting impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative for determining absolute purity without the need for a specific reference standard of the compound itself.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a general method for the separation of indole alkaloids and can be optimized for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase: A gradient elution is often effective for separating complex mixtures of alkaloids. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of indole alkaloids).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the commercial this compound sample.

    • Dissolve the sample in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a suitable concentration for analysis (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

2. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can determine the absolute purity of a sample by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, chemical stability, and resonances that do not overlap with the analyte. Maleic anhydride (B1165640) or 1,4-dinitrobenzene (B86053) are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent (e.g., 1 mL).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis:

    • The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Potential Impurities

Since this compound is isolated from a natural source, Rauwolfia verticillata, potential impurities are likely to be other alkaloids present in the plant. Common alkaloids found in Rauwolfia species include reserpine, ajmaline, and yohimbine. Chromatographic methods should be developed to ensure baseline separation of this compound from these and other related alkaloids.

Alternative Compounds

For researchers exploring similar biological activities, other indole alkaloids from the Rauwolfia genus or synthetic analogs could be considered as alternatives. The choice of an alternative compound would depend on the specific biological target and desired pharmacological effect.

Visualizing the Workflow and Relationships

Diagrams created with Graphviz (DOT language):

G Experimental Workflow for Purity Validation A Commercial Sample of This compound B Sample Preparation (Weighing, Dissolving, Filtering) A->B C HPLC Analysis B->C D qNMR Analysis B->D E Data Acquisition (Chromatogram) C->E F Data Acquisition (NMR Spectrum) D->F G Data Analysis (Peak Area Integration) E->G H Data Analysis (Integral Comparison) F->H I Purity Determination (Relative Purity) G->I J Purity Determination (Absolute Purity) H->J K Comparative Purity Report I->K J->K

Caption: Workflow for the validation of this compound purity.

G Relationship of this compound to Potential Impurities cluster_0 Source: Rauwolfia verticillata A This compound (Target Compound) B Reserpine A->B Potential Impurity C Ajmaline A->C Potential Impurity D Yohimbine A->D Potential Impurity E Other Alkaloids A->E Potential Impurity

Caption: Potential impurities related to the natural source of the compound.

Assessing the Specificity of 10-Hydroxy-16-epiaffinine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound's biological effects is paramount. This guide provides a comparative assessment of 10-Hydroxy-16-epiaffinine, a member of the akuammiline (B1256633) and Gardneria classes of monoterpenoid indole (B1671886) alkaloids. Due to a lack of specific published biological data for this compound, this guide will focus on the known biological activities of structurally related alkaloids to provide a contextual framework for its potential effects and specificity.

Executive Summary

Direct experimental data on the biological activity and specificity of this compound is not currently available in the public domain. However, its classification within the akuammiline and Gardneria alkaloid families suggests it may share pharmacological properties with other members of these groups. These alkaloids are known to exhibit a range of activities, including anti-inflammatory, antimicrobial, anticancer, and modulation of central nervous system receptors. This guide summarizes the available data on these related compounds to infer the potential biological profile of this compound and outlines experimental approaches to assess its specificity.

Comparative Analysis of Related Alkaloids

To provide a basis for understanding the potential effects of this compound, the following table summarizes the reported biological activities of other well-characterized akuammiline and Gardneria alkaloids.

AlkaloidClassReported Biological ActivityQuantitative Data (IC50/EC50/Ki)Reference
Pseudoakuammigine AkuammilineOpioid receptor agonist-[1]
Echitamine AkuammilineCytotoxic activity-[1]
Corymine AkuammilineGlycine (B1666218) receptor antagonist-[1]
Gardflorine A GardneriaVasorelaxant activityEC50 = 8.7 μM[2]
Gardflorine B GardneriaAcetylcholinesterase (AChE) inhibitory activityIC50 = 26.8 μM[2]
Gardflorine C GardneriaAcetylcholinesterase (AChE) inhibitory activityIC50 = 29.2 μM[2]
Gardistines A & B GardneriaAnti-inflammatory (inhibit NO, TNF-α, IL-6)Significant inhibition at 20 μM[3]
Akuammidine AkuammilineAnti-inflammatory (inhibit NO, TNF-α, IL-6)Significant inhibition at 20 μM[3]

Experimental Protocols for Assessing Specificity

To determine the specific biological effects of this compound, a tiered experimental approach is recommended.

Initial High-Throughput Screening

A broad panel of assays should be employed to identify the primary biological activities. This can include:

  • Receptor Binding Assays: A panel of common CNS receptors (e.g., opioid, serotonin, dopamine, glycine receptors) to identify potential neurological targets.

  • Enzyme Inhibition Assays: A diverse set of enzymes, including kinases, proteases, and metabolic enzymes like acetylcholinesterase.

  • Cell-Based Assays: Proliferation assays on a panel of cancer cell lines, anti-inflammatory assays using LPS-stimulated macrophages (measuring NO, TNF-α, IL-6 production), and antimicrobial assays against a panel of bacteria and fungi.

Dose-Response Studies and IC50/EC50 Determination

Once a "hit" is identified in the initial screening, dose-response studies should be conducted to determine the potency of this compound. This involves exposing the target (e.g., cells, enzymes) to a range of concentrations of the compound to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Secondary and Orthogonal Assays

To confirm the initial findings and rule out off-target effects or assay artifacts, secondary, mechanistically different assays should be performed. For example, if the compound inhibits an enzyme in a biochemical assay, its activity should be confirmed in a cell-based assay that relies on that enzyme's function.

In Vivo Studies

If in vitro studies reveal a potent and specific activity, further validation in animal models is necessary to assess efficacy, pharmacokinetics, and potential toxicity.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical workflow for assessing compound specificity and a generalized signaling pathway that could be modulated by alkaloids of this class.

experimental_workflow Experimental Workflow for Specificity Assessment cluster_0 In Vitro Screening cluster_1 In Vivo Validation HTS High-Throughput Screening (Receptor & Enzyme Panels, Cell-Based Assays) DoseResponse Dose-Response Studies (IC50/EC50 Determination) HTS->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay InVivo Animal Models of Disease SecondaryAssay->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Studies PKPD->Tox

Caption: A typical experimental workflow for assessing the biological specificity of a novel compound.

signaling_pathway Generalized Receptor-Mediated Signaling Pathway Alkaloid This compound (or related alkaloid) Receptor Target Receptor (e.g., GPCR, Ion Channel) Alkaloid->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase, Kinase) Receptor->Effector Activation/ Inhibition SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger Production/ Release CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) SecondMessenger->CellularResponse Modulation

Caption: A generalized signaling pathway that could be modulated by this compound.

Conclusion

While the specific biological effects of this compound remain to be elucidated, its structural classification provides a valuable starting point for investigation. Based on the activities of related akuammiline and Gardneria alkaloids, it is plausible that this compound may exhibit anti-inflammatory, neuroactive, or cytotoxic properties. A systematic and multi-tiered approach, as outlined in this guide, is essential to accurately determine its biological activity, potency, and specificity. Such studies are crucial for evaluating its potential as a novel therapeutic agent. Researchers are encouraged to conduct these investigations to fill the existing knowledge gap and unlock the potential of this natural product.

References

Safety Operating Guide

Navigating the Disposal of 10-Hydroxy-16-epiaffinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 10-Hydroxy-16-epiaffinine, a natural product isolated from Rauvolfia verticillata, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[] Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guide provides a procedural framework based on general best practices for the management of hazardous chemical waste. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific protocols and local environmental regulations.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is essential for its proper handling and waste management.

PropertyData
Molecular Formula C₂₀H₂₄N₂O₃[][2]
Molecular Weight 340.4 g/mol [][2]
Appearance Yellow Powder[]
Purity >95% or ≥98%[][2]
Storage Store at -20°C under an inert atmosphere[2]
CAS Number 82513-70-0[][2]

Standard Operating Procedure for Disposal

The following step-by-step process outlines the recommended procedure for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles

  • Laboratory coat

  • Nitrile gloves

All handling of solid this compound and the preparation of its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any fine particulates.

Step 2: Waste Identification and Segregation

As a precautionary measure, this compound waste should be treated as hazardous chemical waste. It is critical to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal.

  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items such as weighing paper, pipette tips, and gloves, in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Step 3: Waste Containment and Labeling

Proper containment and labeling are essential for safe storage and transport.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[4] Do not use abbreviations or chemical formulas.[4] The date of waste accumulation should also be included.

Step 4: Storage

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. Storage time should be minimized by arranging for timely disposal.

Step 5: Disposal

The disposal of hazardous waste is strictly regulated.[5]

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

  • Professional Disposal: The waste will be transported by a certified hazardous waste management company for final disposal in accordance with all federal, state, and local regulations.[5][6][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Handle in a Fume Hood B->C D Segregate as Hazardous Waste C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Label Container: 'HAZARDOUS WASTE' Chemical Name & Conc. E->G F->G H Store in Secondary Containment G->H I Contact Environmental Health & Safety (EHS) H->I J Complete Waste Disposal Documentation I->J K Arrange for Professional Disposal J->K

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the cleanup materials should also be treated as hazardous waste.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean: Decontaminate the spill area according to your laboratory's standard procedures.

  • Dispose: Collect all cleanup materials in a designated hazardous waste container and dispose of it following the procedures outlined above.

By following these general guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guidance for Handling 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 10-Hydroxy-16-epiaffinine is publicly available. The following guidance is based on the general safety protocols for handling potent alkaloids and should be treated as a minimum standard. A thorough risk assessment should be conducted by researchers for their specific experimental conditions.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound. Given the lack of specific toxicological data, a highly cautious approach is mandatory.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table provides general guidance and physical properties. A conservative approach is strongly recommended.

ParameterValue/RecommendationNotes and Citations
Chemical Class AlkaloidBased on chemical structure.
CAS Number 82513-70-0[1]
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 340.4 g/mol [1]
Appearance Solid (Presumed)Based on typical characteristics of similar compounds.[2]
Occupational Exposure Limit (OEL) < 1 µg/m³ (Assumed)For highly potent compounds where no specific data is available, a conservative OEL is assumed.[2]
LD50 (Oral, Rat) Data Not Available
Primary Hazards Potential for liver toxicity.Some alkaloids are known to have toxic effects on the liver.[2]
Storage Store at -20°C under an inert atmosphere.For maximum recovery of the product, centrifuge the original vial prior to removing the cap.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles with a snug fit are essential. For splash hazards, a face shield should be worn in addition to goggles.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, should be worn. Given the unknown permeability, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated or compromised.[2][3]
Body Protection A lab coat or a chemical-resistant apron or coverall should be worn to protect the skin. Ensure clothing provides full coverage.[2][3] For procedures with a higher risk of contamination, "bunny suit" coveralls that offer head-to-toe protection are recommended.[4]
Respiratory Protection In the absence of specific data on inhalation toxicity, a NIOSH-approved respirator is recommended, especially when handling the compound as a powder or if aerosolization is possible. The type of respirator should be selected based on a risk assessment of the specific procedure.[2][3][5]
Footwear Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2]

Experimental Protocols: Operational and Disposal Plans

Work Area Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2][3]

  • Clear Workspace: Ensure the work area is clean and free of clutter before beginning any procedure.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers, before starting the experiment.[3]

Handling Procedures
  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing: When weighing the powder, use a containment balance or a balance within a ventilated enclosure to minimize dust generation.[2] Use a spatula for transfers.[3]

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.[2]

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Spill Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).[2]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[2]

    • Clean the spill area with a suitable decontaminating solution.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.[2]

Waste Disposal
  • Segregation: All waste contaminated with this compound (e.g., solid waste, solutions, contaminated PPE) must be segregated into a clearly labeled hazardous waste container.[3]

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of chemical waste.[3]

Visualized Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Response (Spill) prep_area 1. Prepare Designated Area (Fume Hood/Glove Box) gather_materials 2. Assemble All Materials (PPE, Reagents, Waste Bins) prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound (Containment Balance) don_ppe->weigh prepare_solution 5. Prepare Solution (Slow Addition) weigh->prepare_solution decontaminate 6. Decontaminate Equipment & Work Area prepare_solution->decontaminate dispose_waste 7. Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe 8. Remove PPE Correctly dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs small_spill Small Spill Procedure spill->small_spill Minor large_spill Large Spill Procedure (Evacuate & Alert) spill->large_spill Major

Caption: Safe handling workflow for potent compounds.

References

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